Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-benzo[b][1,4]benzothiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERDTBXBYNZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953553 | |
| Record name | Dibenzo[b,f][1,4]thiazepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3159-07-7 | |
| Record name | Dibenzo[b,f][1,4]thiazepin-11(10H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3159-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzothiazepinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[b,f][1,4]thiazepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thia-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZOTHIAZEPINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL6FG1E3WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dibenzo[b,f]thiazepin-11(10H)-one: IUPAC Nomenclature, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzo[b,f]thiazepin-11(10H)-one, a pivotal heterocyclic compound in medicinal chemistry. This document details its IUPAC nomenclature, molecular structure, physicochemical properties, and key synthetic methodologies. Furthermore, as a crucial intermediate in the synthesis of the atypical antipsychotic drug Quetiapine, this guide elucidates the relevant pharmacological signaling pathways.
IUPAC Nomenclature and Chemical Structure
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is Dibenzo[b,f][1]thiazepin-11(10H)-one . This nomenclature precisely describes the molecule's architecture:
-
Dibenzo : Indicates the fusion of two benzene rings to a central heterocyclic ring.
-
[b,f] : Specifies the faces of the thiazepin ring where the benzene rings are fused.
-
[1]thiazepine : Denotes a seven-membered heterocyclic ring containing a sulfur (thia) atom at position 1 and a nitrogen (aza) atom at position 4.
-
-11(10H)-one : Indicates a ketone group at position 11 and that the nitrogen atom at position 10 is bonded to a hydrogen atom.
The chemical structure of Dibenzo[b,f]thiazepin-11(10H)-one is depicted below:
Molecular Formula: C₁₃H₉NOS
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Dibenzo[b,f]thiazepin-11(10H)-one is presented in the tables below. This information is critical for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3159-07-7 | [2] |
| Molecular Weight | 227.28 g/mol | [3] |
| Appearance | White to off-white or pale yellow crystalline powder | [3][4] |
| Melting Point | 265 °C | [4][5] |
| Boiling Point | 309.2 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in Chloroform, DMSO, and Methanol. Soluble in ethanol, slightly soluble in water. | [3][4] |
| pKa | 12.40 ± 0.20 (Predicted) | [5][6] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 10.5 (s, 1H, -NH), 7.02-7.8 (m, 8H, Ar-H) | [1] |
| Mass Spectrometry (m/z) | 227.9 (M+1) | [1] |
| ¹³C NMR (d₆-DMSO, 125 MHz) of a similar dibenz[b,f][1]oxazepin-11(10H)-one structure | Aromatic carbons typically appear in the δ 120-160 ppm range, with the carbonyl carbon appearing further downfield (δ > 165 ppm). | [7] |
| Infrared (IR) Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-S stretching. |
Note on ¹³C NMR: While a specific spectrum for Dibenzo[b,f]thiazepin-11(10H)-one was not found in the immediate search, the data for a structurally analogous oxazepine derivative provides a reasonable expectation for the chemical shifts.
Synthesis and Experimental Protocols
Dibenzo[b,f]thiazepin-11(10H)-one is a key intermediate in the synthesis of Quetiapine, an important antipsychotic medication.[8][9] Several synthetic routes have been developed, often focusing on efficiency and suitability for industrial-scale production.[9] Below are detailed methodologies for two common synthetic approaches.
Synthesis via Intramolecular Cyclization of 2-(Phenylthio)phenyl Carbamate
This widely used method involves the preparation of a carbamate intermediate followed by a polyphosphoric acid (PPA) mediated cyclization.
Experimental Protocol:
Step 1: Synthesis of (2-Nitrophenyl)(phenyl)sulfane
-
To a solution of thiophenol (150 g) and sodium hydroxide (60 g) in isopropyl alcohol (500 mL), add 1-chloro-2-nitrobenzene (250 g) slowly.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and add water (1000 mL).
-
Extract the product with toluene and evaporate the solvent under vacuum to yield (2-nitrophenyl)(phenyl)sulfane.[1]
Step 2: Synthesis of 2-(Phenylthio)aniline
-
To an aqueous solution of iron powder (300 g) and ammonium chloride (40 g), slowly add a solution of (2-nitrophenyl)(phenyl)sulfane in water.
-
Reflux the mixture at 85-95 °C for 3-4 hours (monitored by TLC).
-
After completion, cool to room temperature and filter to remove the iron catalyst.
-
Extract the product with toluene (3 x 150 mL). The toluene layer containing 2-(phenylthio)aniline can be used directly in the next step.[1]
Step 3: Synthesis of Phenyl (2-(phenylthio)phenyl)carbamate
-
To the toluene solution of 2-(phenylthio)aniline, add phenyl chloroformate (270 mL) over 30-40 minutes at 50-55 °C.
-
Stir for 15-20 minutes, then add a solution of sodium carbonate at 50-55 °C.
-
Heat the reaction mixture at 60-65 °C for 2 hours (monitored by TLC).
-
After cooling, the toluene layer containing the carbamate is collected and can be used for cyclization without further purification.[1]
Step 4: Synthesis of Dibenzo[b,f][1]thiazepin-11(10H)-one
-
Add the crude phenyl (2-(phenylthio)phenyl)carbamate slowly to polyphosphoric acid (1520 g) at 65 °C with stirring.
-
Heat the reaction to 100-105 °C for 6-8 hours.
-
Cool the reaction mixture to approximately 80 °C and then slowly add ice-cold water.
-
After cooling to ambient temperature, filter the off-white solid product, wash sparingly with acetone, and dry.[1]
Below is a DOT script for the synthesis workflow:
Caption: Synthesis of Dibenzo[b,f][1][10]thiazepin-11(10H)-one via carbamate intermediate.
Synthesis via Denitrocyclization
An alternative approach involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides. This method can be advantageous under certain conditions.
Experimental Protocol:
A general procedure for this type of reaction is as follows:
-
Synthesize the precursor 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amide through standard amidation and nucleophilic aromatic substitution reactions.
-
Treat the amide precursor with a suitable base (e.g., potassium carbonate, DBU) in a high-boiling point solvent like DMF or DMSO.
-
Heat the reaction mixture to induce intramolecular cyclization with the elimination of a nitro group.
-
The product can be isolated and purified using standard techniques such as crystallization or chromatography.[11]
Relevance in Drug Development: The Quetiapine Connection
Dibenzo[b,f]thiazepin-11(10H)-one is a critical building block for the synthesis of Quetiapine, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[12][13] The thiazepine core is essential for the pharmacological activity of Quetiapine.
Mechanism of Action of Quetiapine and Relevant Signaling Pathways
Quetiapine's therapeutic effects are attributed to its complex interaction with various neurotransmitter receptors in the brain.[14] Its mechanism of action involves a combination of antagonist and partial agonist activities at dopamine and serotonin receptors.[15]
The key interactions include:
-
Dopamine D₂ Receptor Antagonism : Quetiapine acts as an antagonist at D₂ receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[14][15]
-
Serotonin 5-HT₂A Receptor Antagonism : Antagonism at 5-HT₂A receptors in the frontal cortex is believed to contribute to the alleviation of negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects.[13][15]
-
Serotonin 5-HT₁A Receptor Partial Agonism : Quetiapine exhibits partial agonist activity at 5-HT₁A receptors, which is implicated in its antidepressant effects.[14][15]
-
Norepinephrine Reuptake Inhibition : The active metabolite of Quetiapine, norquetiapine (N-desalkylquetiapine), is a potent inhibitor of the norepinephrine transporter (NET), contributing to the antidepressant efficacy of the parent drug.[15]
-
Histamine H₁ and Adrenergic α₁ Receptor Antagonism : Antagonism at these receptors is associated with some of the side effects of Quetiapine, such as sedation and orthostatic hypotension, respectively.[14]
The following Graphviz diagram illustrates the signaling pathway influenced by Quetiapine:
Caption: Quetiapine's mechanism of action at key neurotransmitter receptors.
Conclusion
Dibenzo[b,f]thiazepin-11(10H)-one is a molecule of significant interest in the field of medicinal chemistry and drug development. Its well-defined structure and versatile synthesis routes make it an invaluable precursor for pharmacologically active compounds, most notably the atypical antipsychotic Quetiapine. A thorough understanding of its properties and synthesis is essential for researchers and scientists working on the development of novel therapeutics targeting the central nervous system. This guide provides a foundational resource for such endeavors.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Down for maintenance [cymitquimica.com]
- 3. shreeneels.net [shreeneels.net]
- 4. Dibenzo[b,f] thiazepin-11(10H)-one or Manufacturers, with SDS [mubychem.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. N-desalkylquetiapine activates ERK1/2 to induce GDNF release in C6 glioma cells: a putative cellular mechanism for quetiapine as antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quetiapine - Wikipedia [en.wikipedia.org]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. droracle.ai [droracle.ai]
Physical and chemical properties of Dibenzo[b,f]thiazepin-11(10H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,f]thiazepin-11(10H)-one is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Quetiapine.[1][2] Its tricyclic structure, comprising two benzene rings fused to a seven-membered thiazepine ring, imparts unique chemical and physical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of Dibenzo[b,f]thiazepin-11(10H)-one, along with detailed experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
The physical and chemical properties of Dibenzo[b,f]thiazepin-11(10H)-one are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Physical Properties
| Property | Value | Reference |
| Appearance | Pale yellow to off-white solid | [3] |
| Molecular Formula | C₁₃H₉NOS | [4] |
| Molecular Weight | 227.28 g/mol | [5] |
| Melting Point | 261.8-262.0 °C | |
| Boiling Point | 309.2 °C at 760 mmHg | |
| Solubility | Moderately soluble in organic solvents such as dichloromethane, chloroform, and ethanol; exhibits low solubility in water. | [3] |
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | dibenzo[b,f][1][6]thiazepin-11(10H)-one | |
| CAS Number | 3159-07-7 | [4] |
| InChI | 1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
| InChIKey | RTERDTBXBYNZIS-UHFFFAOYSA-N | |
| SMILES | O=C1C2=CC=CC=C2SC3=C(N1)C=CC=C3 | [4] |
Experimental Protocols
Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one
A common and efficient method for the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one involves a multi-step process starting from 1-chloro-2-nitrobenzene.[2] An alternative approach utilizes a Smiles rearrangement for a facile and efficient synthesis.[6] Another reported method involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene followed by reduction and cyclization.[7]
One-Pot Synthesis from 1-Chloro-2-nitrobenzene: [2]
This procedure involves five in-situ steps in a single pot, leading to the desired product in high yield and purity.
-
Thioether Formation: 1-Chloro-2-nitrobenzene is reacted with a thiol, such as thiophenol, in the presence of a base to form the corresponding thioether.
-
Reduction: The nitro group of the thioether is reduced to an amine. A common reducing agent for this step is iron powder in the presence of an acid or ammonium chloride.
-
Amide Formation: The resulting aminothioether is then reacted with a suitable reagent to form an amide.
-
Cyclization: Intramolecular cyclization is induced, often through the use of a dehydrating agent or by heating, to form the seven-membered thiazepine ring.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration. The crude product can be further purified by recrystallization from a suitable solvent.
Spectroscopic Characterization
The structure of Dibenzo[b,f]thiazepin-11(10H)-one is confirmed using various spectroscopic techniques.
-
Objective: To identify the chemical environment of the hydrogen atoms in the molecule.
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz).
-
Expected Signals:
Mass Spectrometry: [1]
-
Objective: To determine the molecular weight of the compound and confirm its molecular formula.
-
Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Data Acquisition: The mass spectrum is acquired using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Expected Signal: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.[1]
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a solution.
-
Data Acquisition: The IR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).
-
Expected Signals:
-
A characteristic absorption band for the N-H stretching vibration (around 3200-3400 cm⁻¹).
-
A strong absorption band for the C=O (amide) stretching vibration (around 1650-1680 cm⁻¹).
-
Absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings.
-
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of Dibenzo[b,f]thiazepin-11(10H)-one.
Caption: Workflow for Synthesis and Characterization.
Conclusion
Dibenzo[b,f]thiazepin-11(10H)-one is a well-characterized compound with established physical and chemical properties. The synthetic routes are efficient, and the analytical methods for its characterization are straightforward. This guide provides foundational knowledge for researchers and professionals working with this important pharmaceutical intermediate, facilitating its effective use in drug discovery and development programs.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 4. Down for maintenance [cymitquimica.com]
- 5. shreeneels.net [shreeneels.net]
- 6. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 8. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]
In-Depth Technical Guide: Characterization of Dibenzo[b,f]thiazepin-11(10H)-one (CAS 3159-07-7)
In-Depth Technical Guide: Characterization of Dibenzo[b,f][1][2]thiazepin-11(10H)-one (CAS 3159-07-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,f][1][2]thiazepin-11(10H)-one, identified by CAS number 3159-07-7, is a heterocyclic compound of significant interest in pharmaceutical development. Structurally, it features a dibenzothiazepine core, which is a key scaffold in a number of centrally acting therapeutic agents. This compound is primarily recognized as a critical intermediate and a known impurity in the synthesis of Quetiapine, an atypical antipsychotic medication. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available characterization data and experimental methodologies for Dibenzo[b,f][1][2]thiazepin-11(10H)-one.
Chemical and Physical Properties
Dibenzo[b,f][1][2]thiazepin-11(10H)-one is an off-white to white crystalline powder.[3] Its core structure consists of a seven-membered thiazepine ring fused to two benzene rings, with a ketone group at the 11-position.[3]
| Property | Value | Source(s) |
| Chemical Name | Dibenzo[b,f][1][2]thiazepin-11(10H)-one | [4] |
| Synonyms | 10,11-Dihydro-11-oxodibenzo[b,f][1][2]thiazepine, Quetiapine Impurity G | [1][5] |
| CAS Number | 3159-07-7 | [1] |
| Molecular Formula | C₁₃H₉NOS | [6] |
| Molecular Weight | 227.28 g/mol | [6] |
| Appearance | Off-white to white crystalline powder | [3] |
| Melting Point | 261-266 °C | [6][7][8][9] |
| Boiling Point | 309.2 °C at 760 mmHg | [7] |
| Solubility | Slightly soluble in DMSO (with heating) | [8] |
| pKa (Predicted) | 12.40 ± 0.20 | [3] |
Synthesis Protocol
An improved and environmentally conscious process for the synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one has been reported, which avoids the use of highly hazardous reagents.[9] The following protocol is based on this improved method.
Materials and Reagents:
-
1-Chloro-2-nitrobenzene
-
Thiophenol
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Toluene
-
Phenyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Polyphosphoric acid (PPA)
-
Acetone
-
Water
Step 1: Synthesis of (2-nitrophenyl)(phenyl)sulfane
-
To a solution of thiophenol and NaOH in isopropyl alcohol, slowly add 1-chloro-2-nitrobenzene.
-
Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add water.
-
Extract the product with toluene and evaporate the solvent under vacuum to obtain (2-nitrophenyl)(phenyl)sulfane.
Step 2: Synthesis of 2-(phenylthio)aniline
-
To an aqueous solution of iron powder and ammonium chloride, slowly add a solution of (2-nitrophenyl)(phenyl)sulfane in water.
-
Reflux the reaction mixture at 85-95 °C for 3-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the iron catalyst.
-
Extract the filtrate with toluene to obtain 2-(phenylthio)aniline.
Step 3: Synthesis of Phenyl (2-(phenylthio)phenyl)carbamate
-
To the toluene solution of 2-(phenylthio)aniline, add phenyl chloroformate over a period of 30-40 minutes at 50-55 °C and stir.
-
Add a solution of sodium carbonate at 50-55 °C.
-
Heat the reaction mixture at 60-65 °C for 2 hours, monitoring by TLC.
Step 4: Cyclization to Dibenzo[b,f][1][2]thiazepin-11(10H)-one
-
Slowly add the product from Step 3 to polyphosphoric acid at 65 °C with stirring.
-
Heat the reaction to 100-105 °C for 6-8 hours.
-
Cool the reaction mixture to approximately 80 °C and then slowly add ice-cold water.
-
After cooling to ambient temperature, filter the precipitated product.
-
Wash the solid with acetone and dry to yield Dibenzo[b,f][1][2]thiazepin-11(10H)-one.[9]
Caption: Synthesis workflow for Dibenzo[b,f][1][2]thiazepin-11(10H)-one.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of Dibenzo[b,f][1][2]thiazepin-11(10H)-one.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Dibenzo[b,f][1][2]thiazepin-11(10H)-one and for the quantitative analysis of related substances in Quetiapine. While a specific monograph for this intermediate may not be publicly available, reversed-phase HPLC methods developed for Quetiapine and its impurities are applicable.
Typical Experimental Protocol:
-
Column: C18 stationary phase (e.g., X-bridge C18, 150 x 4.6 mm, 3.5 µm).[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40 °C.[10]
-
Detection: UV detection at 220 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL.[10]
This method is designed to separate the main component from its potential process-related impurities and degradation products.[10]
Spectroscopic Characterization
¹H NMR spectroscopy is a powerful tool for the structural elucidation of Dibenzo[b,f][1][2]thiazepin-11(10H)-one.
Experimental Protocol:
Observed Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.02 - 7.8 | Multiplet (m) | 8H | Aromatic Protons (Ar-H) |
| 10.5 | Singlet (s) | 1H | Amine Proton (-NH) |
The complex multiplet in the aromatic region corresponds to the eight protons on the two benzene rings, while the downfield singlet is characteristic of the lactam amine proton.[9]
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for similar compounds.
Observed Spectral Data:
| Ion | Observed m/z |
| [M+H]⁺ | 227.9 |
This observed mass-to-charge ratio corresponds to the protonated molecule of Dibenzo[b,f][1][2]thiazepin-11(10H)-one, confirming its molecular weight of 227.28 g/mol .[9]
IR spectroscopy is utilized to identify the functional groups present in the molecule. Although specific spectral data with peak assignments for this compound are not detailed in the provided search results, the expected characteristic absorption bands would include:
-
N-H stretch: around 3200-3400 cm⁻¹
-
Aromatic C-H stretch: above 3000 cm⁻¹
-
C=O (amide) stretch: around 1650-1680 cm⁻¹
-
Aromatic C=C stretch: around 1450-1600 cm⁻¹
-
C-N stretch: around 1200-1350 cm⁻¹
-
C-S stretch: around 600-800 cm⁻¹
Caption: Analytical workflow for the characterization of the compound.
Conclusion
The comprehensive characterization of Dibenzo[b,f][1][2]thiazepin-11(10H)-one (CAS 3159-07-7) is essential for its effective use as a synthetic intermediate and for controlling its levels as an impurity in the production of Quetiapine. This technical guide has summarized the key physicochemical properties, a detailed synthesis protocol, and the analytical methodologies for its characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing, enabling robust process control and ensuring the quality of the final pharmaceutical product.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Bot Verification [rasayanjournal.co.in]
The Dibenzo[b,f]thiazepin-11(10H)-one Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,f]thiazepin-11(10H)-one nucleus is a tricyclic heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, yet conformationally distinct, structure has proven to be a versatile template for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological significance, and structure-activity relationships (SAR) of derivatives based on this core, with a focus on their applications as antipsychotic, antihistaminic, anti-inflammatory, and anticancer agents.
The Dibenzo[b,f]thiazepin-11(10H)-one Core: Structure and Significance
The dibenzo[b,f]thiazepin-11(10H)-one core consists of two benzene rings fused to a central seven-membered thiazepine ring, which contains both a sulfur and a nitrogen atom, along with a ketone at the 11-position. This structure is a key intermediate in the synthesis of the highly successful atypical antipsychotic drug, Quetiapine.[1] The therapeutic success of Quetiapine has spurred extensive research into the dibenzo[b,f]thiazepine scaffold, revealing its potential to modulate a variety of biological targets. Derivatives of this core have shown promise as neuroleptics, antidepressants, antihistamines, diuretics, and more recently, as anti-inflammatory and anticancer agents.[1][2]
Synthetic Strategies for the Dibenzo[b,f]thiazepin-11(10H)-one Core
Several synthetic routes to the dibenzo[b,f]thiazepin-11(10H)-one core have been developed, often with a focus on improving yield, scalability, and environmental friendliness. A common and effective method involves a multi-step synthesis commencing from readily available starting materials.
General Synthetic Protocol
A widely employed synthetic route is initiated by the reaction of 1-chloro-2-nitrobenzene with a thiol, followed by reduction of the nitro group and subsequent cyclization. An improved one-pot synthesis has also been described, offering advantages in terms of efficiency and reduced waste.
Experimental Protocol: Improved One-Pot Synthesis of Dibenzo[b,f][3][4]thiazepin-11(10H)-one
This protocol is adapted from an improved and environmentally friendly process.[1]
Step 1: Synthesis of 2-nitrodiphenyl sulfide
-
To a solution of thiophenol and sodium hydroxide in a suitable solvent such as isopropyl alcohol, slowly add 1-chloro-2-nitrobenzene.
-
Reflux the reaction mixture for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent like toluene and evaporate the solvent under vacuum to obtain 2-nitrodiphenyl sulfide.
Step 2: Reduction of the Nitro Group and Carbamate Formation
-
To an aqueous solution of iron powder and ammonium chloride, slowly add a solution of the 2-nitrodiphenyl sulfide from Step 1.
-
Reflux the reaction mixture at 85-95 °C for 3-4 hours, monitoring by TLC.
-
Without purification of the resulting amine, add phenyl chloroformate in toluene over a period of 30-40 minutes at 50-55 °C.
-
Stir for 15-20 minutes, then add a solution of sodium carbonate and heat the mixture at 60-65 °C for 2 hours.
-
After cooling, separate the toluene layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude phenyl-2-phenylthiophenylcarbamate.
Step 3: Cyclization to Dibenzo[b,f][3][4]thiazepine-11(10H)-one
-
Slowly add the crude carbamate from Step 2 to polyphosphoric acid with stirring at 65 °C.
-
Heat the reaction mixture to 100-105 °C for 6-8 hours.
-
Cool the mixture to approximately 80 °C and slowly add ice-cold water.
-
After cooling to ambient temperature, filter the solid product, wash it with acetone, and dry to obtain dibenzo[b,f][3][4]thiazepine-11(10H)-one.[1]
Biological Activities and Structure-Activity Relationships
The dibenzo[b,f]thiazepin-11(10H)-one scaffold has been extensively derivatized, primarily at the 11-position, to explore its therapeutic potential across various disease areas.
Antipsychotic Activity
The most prominent application of this core is in the development of atypical antipsychotics. These compounds typically act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[5] The clinical efficacy of drugs like Quetiapine is attributed to a balanced antagonism of these two receptors, which is believed to be responsible for the reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[1]
Table 1: Receptor Binding Affinities of Quetiapine and its Metabolite Norquetiapine
| Compound | Receptor | Ki (nM) |
| Quetiapine | Dopamine D2 | 300 |
| Serotonin 5-HT2A | 58 | |
| Histamine H1 | 11 | |
| Norquetiapine | Dopamine D2 | 100-1000 |
| Serotonin 5-HT2A | 58 | |
| Histamine H1 | 3.5 |
Data compiled from multiple sources.[6][7]
Structure-Activity Relationship (SAR) for Antipsychotic Activity:
-
Piperazine Moiety: The presence of a piperazine ring at the 11-position is crucial for potent D2 and 5-HT2A receptor antagonism.
-
Side Chain: The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences receptor affinity and selectivity. For instance, the hydroxyethoxyethyl side chain of Quetiapine contributes to its unique pharmacological profile.
-
Ring Substituents: Substitution on the dibenzo rings can modulate potency and pharmacokinetic properties. For example, chloro-substitution, as seen in clozapine analogues, can impact receptor binding affinities.[8]
Antihistaminic Activity
Many dibenzo[b,f]thiazepine derivatives exhibit potent histamine H1 receptor antagonism, which contributes to the sedative side effects of some antipsychotics but also suggests their potential as antihistaminic agents.[1][9]
Structure-Activity Relationship (SAR) for Antihistaminic Activity:
-
The core dibenzo[b,f]thiazepine structure with a piperazine side chain at the 11-position is a strong pharmacophore for H1 receptor antagonism.
-
Modifications to the terminal group on the piperazine side chain can fine-tune H1 receptor affinity. As seen with Norquetiapine, the removal of the ethoxyethanol group increases H1 affinity compared to Quetiapine.[6]
Anti-inflammatory and Anticancer Activities
Recent research has uncovered the potential of dibenzo[b,f]thiazepine derivatives as anti-inflammatory and anticancer agents.[2] The mechanism of action for these activities is still under investigation but may involve the inhibition of key inflammatory mediators or cellular proliferation pathways.
Table 2: In Vitro Anticancer Activity of a Dibenzo[b,f][3][4]thiazepine Derivative (Compound 16b)
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-435 | Melanoma | 0.304 |
| A498 | Renal Cancer | 0.353 |
| SR | Leukemia | 0.413 |
Data extracted from a study on the antitumor activity of novel thiazepine derivatives.[10]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
The specific substitutions on the dibenzo[b,f]thiazepine core and the nature of the side chain at the 11-position are critical for cytotoxic activity.
-
Further studies are needed to establish a clear SAR for the anticancer properties of this class of compounds.
Key Signaling Pathways
The therapeutic effects of dibenzo[b,f]thiazepine-11(10H)-one derivatives are mediated through their interaction with various G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by these compounds is central to their antipsychotic effect. The D2 receptor is a Gi/o-coupled receptor, and its blockade inhibits the downstream signaling cascade that is typically activated by dopamine.
Serotonin 5-HT2A Receptor Signaling Pathway
Simultaneous antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics. The 5-HT2A receptor is a Gq/11-coupled receptor, and its blockade by dibenzo[b,f]thiazepine derivatives counteracts the effects of serotonin.
Experimental Workflows
The discovery and development of novel dibenzo[b,f]thiazepine-11(10H)-one derivatives follow a structured workflow, from initial screening to lead optimization.
Experimental Protocols for Biological Evaluation
The biological activity of dibenzo[b,f]thiazepine derivatives is assessed using a variety of in vitro assays.
Radioligand Receptor Binding Assay Protocol (General)
This protocol provides a general framework for competitive radioligand binding assays to determine the affinity of test compounds for specific receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Histamine H1).
Materials:
-
Receptor source: Membranes from cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A, [³H]mepyramine for H1).
-
Test compounds: Dibenzo[b,f]thiazepine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: Appropriate buffer for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer. Centrifuge to pellet the membranes, then resuspend in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8][11]
COX-2 Inhibition Assay (Fluorometric)
This protocol is for screening compounds for their ability to inhibit the activity of the COX-2 enzyme.
Materials:
-
COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid).
-
Test compounds dissolved in a suitable solvent.
-
96-well plate and a fluorometric plate reader.
Procedure:
-
Reagent Preparation: Prepare the reaction mix according to the kit's instructions, containing assay buffer, COX-2 enzyme, probe, and cofactor.
-
Assay Setup: Add the reaction mix to the wells of a 96-well plate. Add the test compounds at various concentrations to the appropriate wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
The dibenzo[b,f]thiazepin-11(10H)-one core represents a truly privileged scaffold in medicinal chemistry. Its prominence as the central structural element of the atypical antipsychotic Quetiapine has fueled extensive research, unveiling a broad spectrum of pharmacological activities. The synthetic versatility of this core allows for the generation of diverse libraries of compounds, leading to the discovery of potent modulators of various biological targets. The ongoing exploration of derivatives for antipsychotic, antihistaminic, anti-inflammatory, and anticancer applications underscores the enduring importance of the dibenzo[b,f]thiazepine nucleus in the quest for novel and improved therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Dibenzo[B,F][1,4]thiazepine | C13H9NS | CID 2302297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of triflate-substituted analogues of clozapine: identification of a novel atypical neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quetiapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazobenzazepine derivatives as dual H1/5-HT2A antagonists for the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Dibenzothiazepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzothiazepine scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention for their therapeutic potential across various domains, including central nervous system disorders, cardiovascular diseases, and oncology. This technical guide provides an in-depth exploration of the biological activities of dibenzothiazepine derivatives, with a focus on their quantitative data, experimental evaluation, and the underlying signaling pathways.
Antipsychotic Activity
Dibenzothiazepine derivatives, most notably quetiapine, are well-established atypical antipsychotics.[1][2] Their therapeutic efficacy in treating schizophrenia and bipolar disorder is primarily attributed to their multi-receptor antagonist activity.[1][3]
Quantitative Data: Receptor Binding Affinities
The antipsychotic profile of dibenzothiazepine derivatives is characterized by their binding affinities to various neurotransmitter receptors. A high 5-HT2 to D2 receptor affinity ratio is a hallmark of atypical antipsychotics, which is believed to contribute to their reduced risk of extrapyramidal side effects compared to typical neuroleptics.[1]
| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Muscarinic M1 Receptor (IC50, nM) | Reference |
| Quetiapine | ~300-500 | ~10-30 | >500 (no affinity) | [1] |
| 8-OTf analogue | >500 (no affinity) | >500 (no affinity) | 35 | [1] |
Experimental Protocols
Dopamine D2 Receptor Binding Assay:
This assay determines the affinity of a test compound for the dopamine D2 receptor.
-
Materials: Cell membranes expressing human dopamine D2 receptors, [3H]-spiperone (radioligand), test compounds, incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2), scintillation cocktail, filter plates, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [3H]-spiperone in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the incubation by rapid filtration through filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[4]
-
Signaling Pathway
Dibenzothiazepine antipsychotics primarily modulate the dopamine D2 receptor signaling pathway. Blockade of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[5][6]
Anticancer Activity
Recent studies have highlighted the potential of dibenzothiazepine derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dibenzodiazepinone 3 | EGFR(L858R/T790M) | ~0.01 | [7] |
| Dibenzodiazepinone 3 | EGFR(L858R/T790M/C797S) | ~0.01 | [7] |
| 1,5-Benzodiazepin-2-One 3b | HCT-116 | 9.18 | [8] |
| 1,5-Benzodiazepin-2-One 3b | HepG-2 | 6.13 | [8] |
| 1,5-Benzodiazepin-2-One 3b | MCF-7 | 7.86 | [8] |
Experimental Protocols
MTT Assay for Cell Viability:
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
Materials: Cancer cell lines, 96-well plates, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[9][10]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dibenzothiazepine derivatives for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
EGFR Tyrosine Kinase Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.[11][12]
-
Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate, test compounds, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).[11][13][14]
-
Procedure:
-
Incubate the EGFR enzyme with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP and the peptide substrate.
-
Allow the reaction to proceed for a defined time.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.
-
Determine the percentage of inhibition and calculate the IC50 value.[13]
-
Signaling Pathway
Dibenzothiazepine derivatives can inhibit the EGFR signaling pathway, which is often hyperactivated in cancer. This inhibition blocks downstream signaling cascades that promote cell proliferation and survival.[][16][17]
Calcium Channel Blocking Activity
Certain dibenzothiazepine derivatives act as calcium channel blockers, particularly targeting L-type calcium channels.[18] This activity is the basis for their use in treating cardiovascular conditions such as hypertension and angina.
Quantitative Data: In Vitro Inhibition
The potency of these compounds as calcium channel blockers is determined by their IC50 values in functional assays.
| Compound | Channel/Assay | IC50 | Reference |
| Diltiazem | alpha1C channels | 60 µM | [19] |
| Diltiazem | alpha1E channels | 220 µM | [19] |
| Diltiazem | alpha1A channels | 270 µM | [19] |
| RS93522 | 45Ca uptake (vascular smooth muscle) | 10 nM | [20] |
| RS93522 | Contraction (ventricular cells) | 79 nM | [20] |
Experimental Protocols
Calcium Flux Assay:
This assay measures changes in intracellular calcium concentration in response to a stimulus, and the ability of a compound to block this change.[21][22][23]
-
Materials: Cells expressing L-type calcium channels (e.g., cardiac myocytes or vascular smooth muscle cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM), a depolarizing agent (e.g., KCl), test compounds, and a fluorescence plate reader or flow cytometer.[22][23]
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of the dibenzothiazepine derivative.
-
Stimulate the cells with the depolarizing agent to open the L-type calcium channels.
-
Measure the change in fluorescence, which corresponds to the influx of calcium.
-
Determine the inhibitory effect of the compound and calculate its IC50 value.
-
Signaling Pathway
By blocking L-type calcium channels in vascular smooth muscle and cardiac muscle, dibenzothiazepine derivatives reduce calcium influx. This leads to vasodilation and a decrease in cardiac contractility and heart rate, ultimately lowering blood pressure.[24][25][26][27]
Antimicrobial Activity
Emerging research has also identified antimicrobial properties in certain dibenzothiazepine derivatives, suggesting their potential as a novel class of antibiotics.
Due to the preliminary nature of this research, comprehensive quantitative data and detailed signaling pathways are still under investigation. However, initial studies have demonstrated activity against various bacterial strains.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Bacterial strains, 96-well microtiter plates, Mueller-Hinton broth (or other appropriate growth medium), test compounds, and a spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the dibenzothiazepine derivatives in the growth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration with no visible growth.
-
Conclusion
Dibenzothiazepine derivatives represent a versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their established roles as antipsychotics and calcium channel blockers, coupled with their emerging potential as anticancer and antimicrobial agents, underscore the importance of continued research and development in this area. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the dibenzothiazepine scaffold. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the creation of next-generation drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Quetiapine: efficacy, tolerability and safety in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seroquel (ICI 204 636), a putative "atypical" antipsychotic, in schizophrenia with positive symptomatology: results of an open clinical trial and changes of neuroendocrinological and EEG parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 7. Discovery and Optimization of Dibenzodiazepinones as Allosteric Mutant-Selective EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 16. dovepress.com [dovepress.com]
- 17. ClinPGx [clinpgx.org]
- 18. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 19. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A dihydropyridine calcium channel blocker with phosphodiesterase inhibitory activity: effects on cultured vascular smooth muscle and cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bu.edu [bu.edu]
- 22. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 23. benchchem.com [benchchem.com]
- 24. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. ahajournals.org [ahajournals.org]
- 27. L-type calcium channel - Wikipedia [en.wikipedia.org]
The Emerging Therapeutic Potential of Dibenzo[b,f]thiazepin-11(10H)-one and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,f]thiazepin-11(10H)-one scaffold, a tricyclic heterocyclic compound, serves as a crucial building block in medicinal chemistry. Notably, it is a key intermediate in the synthesis of the atypical antipsychotic drug Quetiapine.[1][2] This structural motif has garnered significant attention for its versatile pharmacological potential, with derivatives being explored for a range of therapeutic applications including antipsychotic, antidepressant, anticancer, and neuroprotective activities.[3][4][5] This technical guide provides an in-depth overview of the pharmacological landscape of dibenzo[b,f]thiazepin-11(10H)-one derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Antipsychotic Applications
The primary pharmacological association of the dibenzo[b,f]thiazepin-11(10H)-one core is with antipsychotic activity, largely due to its role in the structure of Quetiapine. The therapeutic effects of atypical antipsychotics are often attributed to their interaction with dopamine and serotonin receptors. Derivatives of this scaffold have been investigated for their ability to modulate these key neurotransmitter systems.
Quantitative Data: Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Value | Reference |
| 2-fluoro-11-(piperazin-1-yl)dibenzo[b,f][6][7]thiazepine | Dopamine D2 Receptor | GTPγS Binding | IC50: ~404 nM | [8] |
Signaling Pathway: Dopamine D2 Receptor
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This modulation of the cAMP pathway influences downstream signaling cascades involved in neuronal excitability and gene expression.
Caption: Dopamine D2 receptor signaling pathway.
Antidepressant and Neuroprotective Potential
Derivatives of the dibenzothiazepine scaffold have also been investigated for their potential in treating depression and neuropathic pain. The mechanism of action for these applications often involves the modulation of serotonin and norepinephrine transporters, as well as opioid receptors.
Quantitative Data: Neurotransmitter Transporter and Opioid Receptor Activity
| Compound | Target | Assay Type | Value |
| Compound 17 (Tianeptine derivative) | Human Serotonin Transporter (hSERT) | Uptake Inhibition | IC50: 70 nM |
| Compound 17 (Tianeptine derivative) | Human Norepinephrine Transporter (hNET) | Uptake Inhibition | IC50: 154 nM |
| Compound 17 (Tianeptine derivative) | Human Dopamine Transporter (hDAT) | Uptake Inhibition | IC50: 2.01 µM |
| Compound 17 (Tianeptine derivative) | µ-Opioid Receptor | Partial Agonism | EC50: 384 nM |
Anticancer Applications
Recent research has explored the anticancer properties of compounds containing similar tricyclic cores, such as dibenzo[b,f]azepines and dibenzo[b,e][6][7]diazepin-11-ones. These studies suggest that derivatives of dibenzo[b,f]thiazepin-11(10H)-one could also possess antiproliferative and pro-apoptotic activities. The proposed mechanisms often involve the inhibition of critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Quantitative Data: In Vitro Anticancer Activity
| Compound | Cell Line | Assay Type | Value | Reference |
| Imidazo[2,1-b][3][6][7]thiadiazole derivative 3c | MCF-7 (Breast Cancer) | SRB Assay | IC50: 35.81 µM | [11] |
| Phenylsulfonylhydrazone hybrid 3b | MCF-7 (Breast Cancer) | MTT Assay | IC50: 4.0 µM | [12] |
| Phenylsulfonylhydrazone hybrid 3f | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50: 4.7 µM | [12] |
Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[6][7][13][14][15] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.
References
- 1. scbt.com [scbt.com]
- 2. 10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine | 3159-07-7 [chemicalbook.com]
- 3. lasa.co.uk [lasa.co.uk]
- 4. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Comprehensive Technical Guide to Dibenzo[b,f]thiazepin-11(10H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,f][1][2]thiazepin-11(10H)-one is a heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug, Quetiapine.[3][4] Its tricyclic core structure, featuring a central thiazepine ring fused to two benzene rings, is a key pharmacophore that has garnered significant attention in medicinal chemistry.[5][6] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and its pivotal role in drug development.
Chemical and Physical Properties
Dibenzo[b,f][1][2]thiazepin-11(10H)-one, with the CAS number 3159-07-7, is characterized by a fused ring system that imparts specific physicochemical properties.[5] The presence of a ketone group at the 11-position and a nitrogen atom at the 10-position are key features for its reactivity and subsequent derivatization.[7]
| Property | Value | Reference |
| IUPAC Name | dibenzo[b,f][1][2]thiazepin-11(10H)-one | [2][7] |
| InChI Key | RTERDTBXBYNZIS-UHFFFAOYSA-N | [2][5][7] |
| Molecular Formula | C₁₃H₉NOS | [5][8] |
| Molecular Weight | 227.28 g/mol | [7][8] |
| Melting Point | 261.8-262.0 °C | [2] |
| Boiling Point | 309.2 °C at 760 mmHg | [2] |
| Appearance | Pale yellow to off-white solid | [6] |
| Solubility | Moderately soluble in organic solvents like dichloromethane, chloroform, and ethanol; low water solubility. | [6] |
Synonyms: 10,11-Dihydro-11-oxodibenzo[b,f][1][2]thiazepine, DBTO[5][8]
Synthesis Protocols
Several synthetic routes for Dibenzo[b,f][1][2]thiazepin-11(10H)-one have been developed, aiming for improved yield, efficiency, and environmental safety. Below are detailed experimental protocols for two common methods.
Method 1: Improved Synthesis from 2-Nitro Diphenyl Sulfide
This method describes an environmentally friendly process with excellent product yields.[1]
Experimental Protocol:
-
Synthesis of (2-nitrophenyl)(phenyl)sulfane (Compound 2):
-
To a solution of thiophenol (150g) and NaOH (60g) in isopropyl alcohol (500 mL), slowly add 1-chloro-2-nitrobenzene (250 g).
-
Reflux the solution for 6 hours (monitor by TLC).
-
After completion, cool the reaction mixture and add water (1000 mL).
-
Extract the compound with toluene and evaporate under vacuum to obtain (2-nitrophenyl)(phenyl)sulfane.[1]
-
-
Reduction and Carbamate Formation (Compound 4):
-
To an aqueous solution of iron powder (300 g) and ammonium chloride (40g), slowly add a solution of compound 2 in water.
-
Reflux the reaction mixture at 85-95 °C for 3-4 hours (monitor by TLC).
-
To this, add phenyl chloroformate (270 mL) in toluene over a period of 30-40 minutes at 50-55 °C and stir for 15-20 minutes.
-
Add a solution of sodium carbonate at 50-55 °C and heat the reaction mixture at 60-65 °C for 2 hours (monitor by TLC).
-
After cooling to room temperature, collect the toluene layer, dry over anhydrous sodium sulphate, and evaporate under reduced pressure to get crude phenyl-2-(phenylthio)phenylcarbamate (Compound 4).[1]
-
-
Cyclization to Dibenzo[b,f][1][2]thiazepin-11(10H)-one (Compound 5):
-
Slowly add Compound 4 to a solution of polyphosphoric acid (1520g) at 65 °C with stirring.
-
Heat the reaction to 100-105 °C for 6-8 hours.
-
Cool the reaction mixture to about 80 °C, then slowly add ice-cold water.
-
After cooling to ambient temperature, filter the product as an off-white solid, wash sparingly with acetone, and dry.[1]
-
Method 2: Synthesis from Dithiosalicylic Acid
This method is highlighted for being economical and environmentally friendly by minimizing the use of organic solvents.[9]
Experimental Protocol:
-
Preparation of 2-(2-nitrophenylsulfuryl)benzoic acid:
-
React dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction can be carried out in the presence or absence of a reducing agent.[9]
-
-
Nitro Group Reduction to 2-(2-aminophenylsulfuryl)benzoic acid:
-
Subject the 2-(2-nitrophenylsulfuryl)benzoic acid to nitro group reduction in the presence of hydrogen, a solvent, and a heterogeneous metal catalyst.[9]
-
-
Direct Cyclization to 10H-dibenzo[b,f][1][2]thiazepin-11-one:
-
Directly cyclize the 2-(2-aminophenylsulfuryl)benzoic acid in an organic solvent. This step can be performed in the presence or absence of an acid catalyst (e.g., sulfuric acid, phosphoric acid) to increase the reaction rate. The reaction is typically carried out at 10-170°C under 100-900 psig.[9]
-
Role in Drug Development and Biological Significance
Dibenzo[b,f][1][2]thiazepin-11(10H)-one is a cornerstone for the synthesis of Quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][3] The dibenzo[b,f][1][2]thiazepine scaffold is a significant pharmacophore, and modifications to this core structure are being explored for potential therapeutic applications in other central nervous system disorders, such as anxiety and epilepsy, as well as for anti-inflammatory properties.[6] The biological activity of Quetiapine is attributed to its interaction with serotonin (5-HT2A) and dopamine (D2) receptors in the brain.[6]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway to Dibenzo[b,f][1][2]thiazepin-11(10H)-one, which is a key step in the production of Quetiapine.
Caption: Synthetic workflow for Dibenzo[b,f]thiazepin-11(10H)-one and Quetiapine.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 [sigmaaldrich.com]
- 3. tsijournals.com [tsijournals.com]
- 4. scbt.com [scbt.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 7. This compound | 3159-07-7 | Benchchem [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
Dibenzo[b,f]thiazepin-11(10H)-one: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,f]thiazepin-11(10H)-one core is a tricyclic lactam structure that has garnered significant attention in medicinal chemistry. Its unique seven-membered thiazepine ring fused to two benzene rings provides a rigid yet versatile framework, establishing it as a "privileged scaffold." This guide delves into the synthesis, biological activities, and therapeutic potential of derivatives based on this core, offering a comprehensive resource for professionals in drug design and development.
Synthesis of the Dibenzo[b,f]thiazepin-11(10H)-one Scaffold
The construction of the dibenzo[b,f]thiazepin-11(10H)-one ring system can be achieved through several synthetic routes. A common and efficient method involves the intramolecular cyclization of a 2-(phenylthio)phenylcarbamate precursor.
Experimental Protocol: Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one[1]
This protocol outlines a widely used method for the laboratory-scale synthesis of the scaffold.
Step 1: Synthesis of (2-nitrophenyl)(phenyl)sulfane
-
To a solution of thiophenol (150 g) and sodium hydroxide (60 g) in isopropyl alcohol (500 mL), 1-chloro-2-nitrobenzene (250 g) is added slowly.
-
The reaction mixture is refluxed for 6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled, and water (1000 mL) is added.
-
The product is extracted with toluene and the solvent is evaporated under vacuum to yield (2-nitrophenyl)(phenyl)sulfane.
Step 2: Synthesis of 2-(phenylthio)aniline
-
To an aqueous solution of iron powder (300 g) and ammonium chloride (40 g), a solution of (2-nitrophenyl)(phenyl)sulfane in water is added slowly.
-
The reaction mixture is refluxed at 85-95 °C for 3-4 hours (monitored by TLC).
-
After cooling to room temperature, the mixture is filtered to remove the iron catalyst.
-
The product, 2-(phenylthio)aniline, is extracted with toluene.
Step 3: Synthesis of Phenyl (2-(phenylthio)phenyl)carbamate
-
To the toluene solution of 2-(phenylthio)aniline, phenyl chloroformate (270 mL) is added over 30-40 minutes at 50-55 °C.
-
The mixture is stirred for 15-20 minutes, followed by the addition of a sodium carbonate solution at the same temperature.
-
The reaction mixture is then heated at 60-65 °C for 2 hours (monitored by TLC).
Step 4: Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one
-
The previously prepared phenyl (2-(phenylthio)phenyl)carbamate is added slowly to a solution of polyphosphoric acid (1520 g) at 65 °C with stirring.
-
The reaction is heated to 100-105 °C for 6-8 hours.
-
The mixture is then cooled to approximately 80 °C, and ice-cold water is added slowly.
-
After cooling to ambient temperature, the solid product is filtered, washed sparingly with acetone, and dried to yield dibenzo[b,f]thiazepin-11(10H)-one.
Therapeutic Applications and Biological Activities
The dibenzo[b,f]thiazepin-11(10H)-one scaffold is the foundation for a range of biologically active compounds, most notably in the field of neuropsychiatry, but with emerging applications in oncology and infectious diseases.
Antipsychotic Activity
The most prominent drug derived from this scaffold is Quetiapine , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Quetiapine's therapeutic effects are attributed to its complex pharmacodynamic profile, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2]
Table 1: Receptor Binding Affinities (Ki) of Quetiapine and its Metabolite Norquetiapine
| Receptor | Quetiapine Ki (nM) | Norquetiapine Ki (nM) |
| Dopamine D2 | 380[2] | 196 |
| Serotonin 5-HT2A | 640[2] | 58 |
| Serotonin 5-HT1A | 390[2] | 45 |
| Histamine H1 | 11[3] | 3.5 |
| Muscarinic M1 | >1000 | 39 |
| Norepinephrine Transporter (NET) | >10000 | 12 |
Note: Ki is the inhibitory constant; a lower Ki value indicates higher binding affinity.
Anticancer Activity
Recent research has explored the potential of dibenzo[b,f]thiazepin-11(10H)-one derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Dibenzo[b,f]thiazepin-11(10H)-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4g (Isoxazoline derivative) | Murine Osteosarcoma (LM8G7) | ~10 (inhibited invasion) |
| 4g (Isoxazoline derivative) | Human Breast Cancer (MDA-MB-231) | ~10 (inhibited invasion) |
| 4g (Isoxazoline derivative) | Human Ovarian Cancer (OVSAHO) | Not specified (inhibited migration) |
| 4g (Isoxazoline derivative) | Human Breast Cancer (MCF-7) | Comparable to cisplatin |
| 11 (Dihydroquinoline derivative) | Human Breast Cancer (T47D) | 2.20 ± 1.5[4] |
| 11 (Dihydroquinoline derivative) | Human Breast Cancer (MCF-7) | 3.03 ± 1.5[4] |
| 11 (Dihydroquinoline derivative) | Human Breast Cancer (MDA-MB-231) | 11.90 ± 2.6[4] |
Note: IC50 is the half-maximal inhibitory concentration.
Antimicrobial Activity
Derivatives of the related dibenzo[b,e]thiepine scaffold have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.
Table 3: In Vitro Antimicrobial Activity of Dibenzo[b,e]thiepine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| O-acyloximino-dibenzo[b,e]thiepins | S. aureus, B. subtilis | 15.6 - 500[5] |
| O-acyloximino-dibenzo[b,e]thiepins | K. pneumoniae, E. coli, P. aeruginosa | 125 - 1000[5] |
| O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides | Gram-positive bacteria and fungi | 31.25 - 1000[5] |
| O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides | Gram-negative bacteria | 125 - 500[5] |
| Isomeric dibenzo[b,e]thiepine derivatives (6g, 6h) | MRSA, E. coli, A. niger | 25 - 50[6] |
Note: MIC is the minimum inhibitory concentration.
Key Signaling Pathways
The therapeutic effects of drugs derived from the dibenzo[b,f]thiazepin-11(10H)-one scaffold, particularly in neuropsychiatry, are mediated through the modulation of complex intracellular signaling pathways.
ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for cell proliferation, differentiation, and survival. Quetiapine and its active metabolite, norquetiapine, have been shown to activate the ERK1/2 signaling pathway, which may contribute to their antidepressant effects.
Caption: The ERK/MAPK signaling cascade.
PI3K/Akt/GSK3β Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3β (GSK3β) pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in neuropsychiatric disorders. Antipsychotics like quetiapine are known to modulate this pathway, which may contribute to their therapeutic effects.
Caption: The PI3K/Akt/GSK3β signaling pathway.
Experimental Protocols for In Vitro Assays
The evaluation of compounds derived from the dibenzo[b,f]thiazepin-11(10H)-one scaffold relies on a battery of in vitro assays to determine their biological activity and mechanism of action.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: 10 µM Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of [³H]Spiperone to the wells.
-
Initiate the binding reaction by adding the D2 receptor membrane preparation to each well.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value.
Serotonin 5-HT2A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to assess the affinity of compounds for the serotonin 5-HT2A receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin.
-
Non-specific binding control: 10 µM Ketanserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
To each well of a 96-well plate, add assay buffer, a fixed concentration of [³H]Ketanserin, and varying concentrations of the test compound.
-
Add the 5-HT2A receptor membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity.
-
Calculate the IC50 and Ki values from the competition binding curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in absolute isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the test compound.
Conclusion
The dibenzo[b,f]thiazepin-11(10H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features and synthetic accessibility make it an attractive starting point for the development of drugs targeting a wide range of diseases. The information and protocols provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to explore and exploit the full potential of this remarkable chemical entity. Future research focusing on structure-activity relationship (SAR) studies and the exploration of novel biological targets will undoubtedly lead to the development of next-generation therapeutics based on this privileged scaffold.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rombio.unibuc.ro [rombio.unibuc.ro]
- 6. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Dibenzothiazepines: A Historical and Technical Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The dibenzothiazepine core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the treatment of psychiatric disorders. This technical guide provides a comprehensive overview of the historical context, synthetic chemistry, and pharmacological significance of this important class of compounds. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
A Historical Perspective on Dibenzothiazepine Chemistry
The story of dibenzothiazepines is intrinsically linked with the mid-20th century revolution in psychopharmacology. The discovery of the first antipsychotic, chlorpromazine, in the 1950s ignited a fervent search for new psychoactive compounds.[1] This era of exploration led to the synthesis of various tricyclic structures, including the dibenzothiazepine framework.
A pivotal moment in the history of this chemical class was the synthesis of clozapine in 1958 by Wander AG, a Swiss pharmaceutical company.[1] Initially investigated as an antidepressant, clozapine's pharmacological profile showed more promise for treating schizophrenia.[1] By 1966, early clinical results were promising, and it was eventually recognized as the first "atypical" antipsychotic, demonstrating efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to typical antipsychotics.[2][3] However, its journey was tumultuous; reports of agranulocytosis, a severe decrease in white blood cells, led to its withdrawal in some countries in 1975.[4] The unique efficacy of clozapine in treatment-resistant schizophrenia eventually led to its reintroduction with stringent blood monitoring protocols, solidifying its status as a "gold standard" for this patient population.[3][5]
Almost concurrently, in 1958, thioridazine was synthesized by Sandoz.[6] As a phenothiazine derivative, it is closely related to the dibenzothiazepine class and was widely used as a first-generation antipsychotic for schizophrenia.[6][7] However, concerns over cardiac arrhythmias led to the withdrawal of the branded product in 2005.[6][7]
The development of quetiapine in 1985 and its approval for medical use in the United States in 1997 marked another significant milestone.[8] Quetiapine, a dibenzothiazepine derivative, emerged as a widely prescribed atypical antipsychotic for schizophrenia, bipolar disorder, and major depressive disorder, further cementing the therapeutic importance of this chemical scaffold.[8]
Quantitative Pharmacological Data
The therapeutic effects and side-effect profiles of dibenzothiazepine derivatives are largely determined by their binding affinities to a wide range of neurotransmitter receptors. The following table summarizes the receptor binding affinities (Ki values in nM) for clozapine, quetiapine, and thioridazine, as well as the active metabolite of quetiapine, N-desalkylquetiapine (norquetiapine). Lower Ki values indicate higher binding affinity.
| Receptor | Clozapine (Ki, nM) | Quetiapine (Ki, nM) | N-desalkylquetiapine (Ki, nM) | Thioridazine (Ki, nM) |
| Dopamine D1 | 85 | 210 | 210 | 18 |
| Dopamine D2 | 125 - 190 | 160 - 300 | 196 | 3.5 |
| Dopamine D3 | 440 | - | 570 | 7.5 |
| Dopamine D4 | 21 | 1600 | 1300 | 9.0 |
| Serotonin 5-HT1A | 170 | 2000 | 45 | 160 |
| Serotonin 5-HT2A | 5.4 - 12 | 118 | 58 | 2.5 |
| Serotonin 5-HT2C | 9.4 | 1100 | 110 | 26 |
| Serotonin 5-HT6 | 4 | - | - | 130 |
| Serotonin 5-HT7 | 6.3 | 4000 | 76 | 60 |
| Adrenergic α1 | 7 | 19 | 46.4 | 10 |
| Adrenergic α2 | 150 | 810 | - | 130 |
| Histamine H1 | 1.1 | 4.41 - 11 | 1.15 - 3.5 | 4.0 |
| Muscarinic M1 | 1.9 - 7.5 | 120 - 1000 | 39 | 13 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.[1][2][3][4][5][9]
Experimental Protocols for Key Syntheses
This section provides detailed methodologies for the synthesis of clozapine, thioridazine, and quetiapine, offering a practical guide for laboratory preparation.
Synthesis of Clozapine
The synthesis of clozapine can be achieved through the cyclization of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide.[1][10]
Step 1: Cyclization to form Clozapine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide, 35 mL of phosphorus oxychloride, and 1.4 mL of N,N-dimethylaniline.[1]
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.[1]
-
Work-up: After cooling, concentrate the reaction mixture in vacuo. Distribute the residue between benzene and a mixture of ammonia and ice water.[1]
-
Extraction: Separate the benzene layer and extract it with dilute acetic acid.[1]
-
Purification: Clarify the acidic extract with activated charcoal and then treat with concentrated ammonia water to precipitate the crude clozapine.[1]
-
Isolation: Dissolve the precipitate in diethyl ether, wash the ethereal solution with water, and dry over anhydrous sodium sulfate.[1]
-
Crystallization: Remove the solvent under reduced pressure and recrystallize the residue from an ether/petroleum ether mixture to yield clozapine as yellow crystals.[1] The reported melting point is 182-184 °C.[1]
Synthesis of Thioridazine Hydrochloride
A common route for the synthesis of thioridazine involves the N-alkylation of 2-(methylthio)-10H-phenothiazine.
Step 1: N-Alkylation of 2-(methylthio)-10H-phenothiazine
-
Reaction Setup: In a three-necked round-bottom flask fitted with a reflux condenser, mechanical stirrer, and a nitrogen inlet, suspend 2-(methylthio)-10H-phenothiazine (1.0 eq) in anhydrous xylene.
-
Base Addition: Under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the stirred suspension.
-
Alkylation: Heat the mixture to reflux. Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.
-
Reaction Monitoring: Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Separate the organic layer and extract the aqueous layer with xylene or toluene.
-
Isolation of Free Base: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain crude thioridazine free base, typically as a viscous oil.
Step 2: Formation of Thioridazine Hydrochloride
-
Dissolution: Dissolve the crude thioridazine free base in a minimal amount of absolute ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until the solution is acidic.
-
Crystallization: Allow the mixture to stand at 4 °C for several hours to facilitate complete crystallization.
-
Isolation: Collect the crystalline thioridazine hydrochloride by vacuum filtration.
Synthesis of Quetiapine Fumarate
The synthesis of quetiapine can be achieved through the reaction of 11-chlorodibenzo[b,f][6][9]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine.
Step 1: Synthesis of 11-chlorodibenzo[b,f][6][9]thiazepine
-
Reaction Setup: In a suitable reactor, charge dibenzo[b,f][6][9]thiazepin-11(10H)-one and an organic solvent.
-
Chlorination: Add phosphorus oxychloride to the mixture. The reaction is typically performed in the presence of a base or a mixture of organic and inorganic bases.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by HPLC.
-
Work-up: Cool the reaction mixture and work-up by adding a strong base solution (e.g., 30% w/w NaOH).
Step 2: Synthesis of Quetiapine
-
Condensation: React the 11-chlorodibenzo[b,f][6][9]thiazepine intermediate with 1-(2-hydroxyethoxy)ethylpiperazine in a suitable solvent in the presence of a base.
-
Extraction: After the reaction is complete, extract the quetiapine free base into an organic solvent.
Step 3: Formation of Quetiapine Fumarate
-
Salt Formation: Dissolve the crude quetiapine free base in a suitable solvent (e.g., ethanol) and add a solution of fumaric acid.
-
Crystallization: Heat the mixture to reflux and then cool to induce crystallization of quetiapine fumarate.
-
Isolation: Collect the crystalline product by filtration and dry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by dibenzothiazepine derivatives and the general workflows for their synthesis.
Signaling Pathways
The complex pharmacology of dibenzothiazepines arises from their interactions with multiple G-protein coupled receptors (GPCRs), primarily dopamine, serotonin, and adrenergic receptors.
Caption: Dopamine receptor signaling pathways and the antagonistic action of dibenzothiazepines.
Caption: Serotonin receptor signaling and the modulatory effects of dibenzothiazepines.
Experimental Workflows
The following diagrams illustrate the general synthetic and purification workflows for dibenzothiazepine-based drugs.
Caption: A generalized workflow for the synthesis and purification of dibenzothiazepines.
Caption: Step-by-step workflow for the synthesis of Clozapine.
Conclusion
The dibenzothiazepine scaffold has been a cornerstone of neuropsychiatric pharmacotherapy for over half a century. From the serendipitous discovery of clozapine to the rational design of newer agents, the chemistry of this tricyclic system has continuously evolved. The complex pharmacology of these compounds, characterized by their interactions with a multitude of neurotransmitter systems, presents both therapeutic opportunities and challenges. A thorough understanding of their historical context, synthetic methodologies, and structure-activity relationships is crucial for the development of the next generation of central nervous system therapeutics. This guide provides a foundational resource for researchers dedicated to advancing this important field of medicinal chemistry.
References
- 1. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. brain-health.co [brain-health.co]
- 4. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. researchgate.net [researchgate.net]
- 7. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]
- 8. dot | Graphviz [graphviz.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. An Improved Process For The Preparation Of Dibenzo Diazepine [quickcompany.in]
Methodological & Application
One-Pot Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[b,f]thiazepin-11(10H)-one is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Quetiapine.[1] Traditional multi-step syntheses of this tricycle are often plagued by drawbacks such as low overall yields, harsh reaction conditions, and the need to isolate intermediates, making them less suitable for industrial-scale production.[1] This application note details efficient one-pot synthetic strategies that circumvent these issues, offering advantages in terms of procedural simplicity, cost-effectiveness, and reduced environmental impact.[1][2] Methodologies involving Ullmann condensation and Smiles rearrangement are discussed, with detailed experimental protocols and comparative data analysis.
Introduction
The dibenzo[b,f][3][4]thiazepine scaffold is a privileged structure in medicinal chemistry, exhibiting a range of biological activities, including antihistaminic and antipsychotic properties.[3] The synthesis of Dibenzo[b,f]thiazepin-11(10H)-one, a key precursor to this class of compounds, has been the subject of considerable research aimed at developing efficient and scalable manufacturing processes. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in this field. These methods streamline the synthetic process, minimize solvent waste, and can lead to higher overall yields.[2] This document provides a comprehensive overview of prominent one-pot procedures for the preparation of Dibenzo[b,f]thiazepin-11(10H)-one.
Comparative Data of One-Pot Syntheses
The following table summarizes quantitative data from various reported one-pot synthetic methods for Dibenzo[b,f]thiazepin-11(10H)-one, allowing for easy comparison of their efficiencies.
| Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Overall Yield | Purity | Reference |
| 1-Chloro-2-nitrobenzene and Thiophenol | NaOH, Iron powder, NH4Cl, Phenyl chloroformate, PPA | Reflux, 50-105°C | High | >99% | [3] |
| 1-Chloro-2-nitrobenzene | Not specified in abstract | Five in-situ steps in one pot | 70% | >99% | [1] |
| 2-(Phenylthio)aniline | Triphosgene, Methanesulfonic acid | Two in-situ steps in one pot | 80% | >99% | [2] |
| Substituted 2-halobenzoic acids and anilines | Metal-free conditions | Smiles rearrangement | 70-92% | N/A | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 1-Chloro-2-nitrobenzene
This protocol is based on a five-step, one-pot synthesis.
Materials:
-
1-Chloro-2-nitrobenzene
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol
-
Iron powder
-
Ammonium chloride (NH4Cl)
-
Phenyl chloroformate
-
Toluene
-
Sodium carbonate
-
Polyphosphoric acid (PPA)
-
Acetone
-
Water
Procedure:
-
Synthesis of (2-Nitrophenyl)(phenyl)sulfane: In a suitable reaction vessel, dissolve thiophenol and NaOH in isopropyl alcohol. Slowly add 1-chloro-2-nitrobenzene to the solution. Reflux the mixture for 6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and add water. Extract the product with toluene and evaporate the solvent under vacuum.[3]
-
Reduction and Carbamate Formation: To an aqueous solution of iron powder and ammonium chloride, add the (2-nitrophenyl)(phenyl)sulfane. Reflux the mixture at 85-95°C for 3-4 hours (monitored by TLC).[3] To this mixture, add a solution of phenyl chloroformate in toluene over 30-40 minutes at 50-55°C and stir for 15-20 minutes. Then, add a solution of sodium carbonate at 50-55°C and heat the reaction mixture at 60-65°C for 2 hours (monitored by TLC).[3]
-
Cyclization: Cool the reaction mixture to room temperature and separate the toluene layer. Dry the organic layer over anhydrous sodium sulfate and evaporate under reduced pressure to obtain crude phenyl 2-(phenylthio)phenylcarbamate.[3] Add the crude carbamate slowly to polyphosphoric acid at 65°C with stirring. Heat the reaction to 100-105°C for 6-8 hours.[3]
-
Work-up and Isolation: Cool the reaction mixture to approximately 80°C and then slowly add ice-cold water. After cooling to ambient temperature, filter the solid product, wash with a small amount of acetone, and dry to yield Dibenzo[b,f]thiazepin-11(10H)-one.[3]
Protocol 2: One-Pot Synthesis from 2-(Phenylthio)aniline
This protocol outlines a two-step, one-pot synthesis.
Materials:
-
2-(Phenylthio)aniline
-
Triphosgene
-
Methanesulfonic acid
-
Appropriate organic solvent
Procedure:
-
Reaction with Triphosgene: In a reaction vessel, dissolve 2-(phenylthio)aniline in a suitable organic solvent. Add triphosgene to the solution and stir under appropriate conditions to facilitate the formation of the isocyanate intermediate.
-
Cyclization: To the in-situ generated intermediate, add methanesulfonic acid to catalyze the intramolecular cyclization.
-
Work-up and Isolation: After the reaction is complete, quench the reaction mixture and use standard extraction and purification techniques to isolate the Dibenzo[b,f]thiazepin-11(10H)-one product.[2]
Reaction Mechanisms and Workflows
Ullmann Condensation Pathway
The synthesis of the key intermediate, 2-(phenylthio)aniline or its nitro precursor, often proceeds via an Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a thiol.
Caption: Ullmann condensation for the formation of the diaryl sulfide intermediate.
Smiles Rearrangement Pathway
An alternative, metal-free approach for the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one involves a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction provides a regioselective route to the desired tricycle.[5]
Caption: Key steps in the Smiles rearrangement for dibenzo[b,f]thiazepin-11(10H)-one synthesis.
General One-Pot Synthesis Workflow
The logical flow of a typical one-pot synthesis for Dibenzo[b,f]thiazepin-11(10H)-one is depicted below. This generalized workflow highlights the key transformations occurring in a single reaction vessel.
Caption: Generalized workflow for the one-pot synthesis of Dibenzo[b,f]thiazepin-11(10H)-one.
Conclusion
The one-pot synthesis of Dibenzo[b,f]thiazepin-11(10H)-one offers significant advantages over traditional multi-step methods. The protocols described provide efficient, high-yielding, and scalable routes to this important pharmaceutical intermediate. The choice of a specific one-pot method will depend on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of drug development and process chemistry.
References
- 1. tsijournals.com [tsijournals.com]
- 2. heteroletters.org [heteroletters.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Environmentally Friendly Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one
Introduction
Dibenzo[b,f]thiazepin-11(10H)-one is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Quetiapine.[1][2] Traditional synthetic routes to this key intermediate have often involved harsh reaction conditions, hazardous reagents, and multiple steps with intermediate purifications, leading to significant environmental and economic drawbacks.[1] This document outlines several environmentally friendly and efficient synthetic protocols that adhere to the principles of green chemistry, offering advantages such as reduced solvent usage, milder reaction conditions, shorter reaction times, and high product yields. These methods are particularly relevant for researchers, scientists, and professionals in drug development seeking sustainable and scalable synthetic strategies.
Key Environmentally Friendly Synthetic Strategies
Several innovative approaches have been developed to synthesize Dibenzo[b,f]thiazepin-11(10H)-one in a more sustainable manner. These include one-pot syntheses, metal-free reactions, the use of greener reagents and solvents, and microwave-assisted protocols. The primary goals of these methods are to improve efficiency, reduce waste, and minimize the use of toxic substances.
Quantitative Data Summary
The following tables summarize the quantitative data from various environmentally friendly synthetic methods for Dibenzo[b,f]thiazepin-11(10H)-one, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Different Green Synthesis Protocols
| Method/Key Feature | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Reference |
| Improved Process | 1-chloro-2-nitrobenzene, Thiophenol | Fe powder, NH4Cl, Phenyl chloroformate, PPA | 11-14 hours (total) | ~99% (final step) | [3] |
| Smiles Rearrangement | Substituted 2-aminothiophenols | - (Metal-free) | Not specified | 70-92% | [4] |
| Dithiosalicylic Acid Route | Dithiosalicylic acid, 1-chloro-2-nitrobenzene | Heterogeneous metal catalyst (for reduction) | 1-14 hours (reduction) | 91% | [5][6] |
| Telescopic Synthesis | 2-fluoro-1-nitrobenzene, Methyl 2-mercaptobenzoate | Na2S2O4, K2CO3 | 24 hours (amidation) | 85% | [7][8] |
| One-Pot Synthesis | 1-chloro-2-nitrobenzene | Not specified | Not specified | 70% (overall) | [1] |
| Formal One-Pot Synthesis | 2-(phenylthio)aniline | Phenyl chloroformate, Methanesulfonic acid | Not specified | 80% (overall) | [2] |
Experimental Protocols
This section provides detailed methodologies for key environmentally friendly synthesis experiments.
Protocol 1: Improved Synthesis via Iron-Mediated Reduction and PPA Cyclization
This protocol describes an improved and environmentally conscious process for the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one.[3]
Step 1: Synthesis of (2-nitrophenyl)(phenyl)sulfane
-
To a solution of thiophenol (150 g) and NaOH (60 g) in isopropyl alcohol (500 mL), slowly add 1-chloro-2-nitrobenzene (250 g).
-
Reflux the solution for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and add water (1000 mL).
-
Extract the product with toluene and evaporate the solvent under vacuum to obtain (2-nitrophenyl)(phenyl)sulfane.
Step 2: Synthesis of 2-(phenylthio)aniline
-
To an aqueous solution of iron powder (300 g) and ammonium chloride (40 g), slowly add a solution of (2-nitrophenyl)(phenyl)sulfane in water.
-
Reflux the reaction mixture at 85-95 °C for 3-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the metal catalyst.
-
Extract the product with toluene (3 x 150 mL).
Step 3: Synthesis of Phenyl (2-(phenylthio)phenyl)carbamate
-
To the toluene solution of 2-(phenylthio)aniline, add phenyl chloroformate (270 mL) over 30-40 minutes at 50-55 °C and stir for 15-20 minutes.
-
Add a solution of sodium carbonate at 50-55 °C.
-
Heat the reaction mixture at 60-65 °C for 2 hours, monitoring by TLC.
Step 4: Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one
-
Slowly add the phenyl (2-(phenylthio)phenyl)carbamate to polyphosphoric acid (1520 g) at 65 °C with stirring.
-
Heat the reaction to 100-105 °C for 6-8 hours.
-
Cool the reaction mixture to about 80 °C and then slowly add ice-cold water.
-
After cooling to ambient temperature, filter the product, wash sparingly with acetone, and dry to yield an off-white solid.
Protocol 2: Telescopic Synthesis via Reductive Amidation
This protocol details a sustainable, telescopic synthesis of Dibenzo[b,f]thiazepin-11(10H)-one using sodium dithionite.[7][8]
Step 1: Synthesis of crude Methyl 2-((2-nitrophenyl)thio)benzoate
-
Combine 2-fluoro-1-nitrobenzene (1 equiv.), methyl 2-mercaptobenzoate (1.5 equiv.), and K2CO3 (1.5 equiv.) in DMF.
-
Heat the reaction mixture at 90 °C for 6 hours.
-
After completion (monitored by TLC), dilute the reaction mixture with water and add 1 N HCl to neutralize.
-
Extract the intermediate with EtOAc (3 x 20 mL).
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to give the crude product, which is used in the next step without further purification.
Step 2: Intramolecular Reductive Amidation
-
Dissolve the crude methyl 2-((2-nitrophenyl)thio)benzoate in DMSO (4 mL).
-
Add Na2S2O4 (3.5 equiv., 1218 mg, 7 mmol).
-
Stir the reaction mixture at 90 °C in an oil bath for 24 hours.
-
After completion, the desired Dibenzo[b,f]thiazepin-11(10H)-one can be isolated and purified.
Protocol 3: One-Pot Synthesis via Smiles Rearrangement
This method provides a facile and efficient metal-free synthesis of Dibenzo[b,f]thiazepin-11(10H)-ones.[4] While the specific detailed protocol for the parent compound is not fully elaborated in the abstract, the general principle involves the Smiles rearrangement of suitably substituted precursors in a one-pot fashion, leading to excellent isolated yields (70-92%). This transition metal-free process is noted for being environmentally friendly and economical.
Visualizations
The following diagrams illustrate the general workflow and a key reaction mechanism for the environmentally friendly synthesis of Dibenzo[b,f]thiazepin-11(10H)-one.
References
- 1. tsijournals.com [tsijournals.com]
- 2. heteroletters.org [heteroletters.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 6. US20070066589A1 - Method of preparing 10th-dibenzo[b,f][11,4]thiazepin-11-one - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one via Smiles Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one and its derivatives through a one-pot regioselective method centered on the Smiles rearrangement. This metal-free approach offers high efficiency and excellent yields, making it a valuable methodology for the synthesis of this key heterocyclic scaffold, a core component in various biologically active molecules, including the antipsychotic drug Quetiapine.
Introduction
Dibenzo[b,f][1][2]thiazepin-11(10H)-one is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of metal catalysts, leading to lower overall yields and environmental concerns. The application of the Smiles rearrangement in a one-pot protocol presents a more efficient, economical, and environmentally benign alternative. This intramolecular nucleophilic aromatic substitution reaction allows for the facile construction of the seven-membered thiazepinone ring system. A notable advantage of this method is the excellent isolated yields, reported to be in the range of 70-92%.[1][3]
Reaction Principle: The Smiles Rearrangement
The core of this synthetic strategy is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In this specific application, the process is initiated by the reaction of an N-substituted 2-nitrobenzamide with a 2-halobenzothiophenol. The reaction proceeds through the formation of a diaryl sulfide intermediate, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the nitro-activated aromatic ring. This leads to the formation of a spirocyclic intermediate (a Meisenheimer complex), which then rearranges to form the thermodynamically more stable dibenzo[b,f]thiazepin-11(10H)-one structure with the expulsion of the nitro group.
References
Application Notes and Protocols for the Analytical Characterization of Dibenzo[b,f]thiazepin-11(10H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,f]thiazepin-11(10H)-one is a tricyclic heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug Quetiapine.[1][2][3] Its rigid dibenzothiazepine core is a key pharmacophore, making the precise characterization of its structure and purity essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical methods used to confirm the identity, purity, and structural integrity of Dibenzo[b,f]thiazepin-11(10H)-one.
Physicochemical Properties
A summary of the key physical and chemical properties of Dibenzo[b,f]thiazepin-11(10H)-one is presented below. This data is fundamental for sample handling, storage, and selection of appropriate analytical solvents.
| Property | Value | Reference |
| CAS Number | 3159-07-7 | [3][4] |
| Molecular Formula | C₁₃H₉NOS | [2][4] |
| Molecular Weight | 227.28 - 227.29 g/mol | [2][4] |
| Appearance | White to off-white or pale yellow crystalline powder/solid | [4][5] |
| Melting Point | 261.8 - 266 °C | [1][4][6] |
| Boiling Point | 309.2 °C at 760 mmHg | [4][6] |
| Solubility | Sparingly soluble in Chloroform, DMSO, and Methanol; low water solubility. | [5][7] |
| Storage | Refrigerate (0-10°C), store in a cool, dry place away from light. | [5] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Dibenzo[b,f]thiazepin-11(10H)-one. It is used to separate the main compound from any synthesis-related impurities, starting materials, or degradation products. A reversed-phase HPLC method is typically employed, providing quantitative data on the purity, often reported as a percentage of the total peak area. Commercial grades of this compound typically exhibit a purity of 98% or higher by HPLC.[7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: UV detection at a wavelength where the analyte exhibits strong absorbance, typically determined by a UV scan (e.g., 254 nm).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Dibenzo[b,f]thiazepin-11(10H)-one.
-
Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of 0.1-1.0 mg/mL.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Interpretation: A successful analysis will show a major peak corresponding to Dibenzo[b,f]thiazepin-11(10H)-one with a stable retention time. The purity is typically required to be ≥98.0%. Any other peaks are considered impurities and should be identified and quantified if they exceed established thresholds.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of Dibenzo[b,f]thiazepin-11(10H)-one. A combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous structural elucidation.[1][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of Dibenzo[b,f]thiazepin-11(10H)-one. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. The combination of these techniques confirms the connectivity of the atoms within the dibenzothiazepine framework.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[1][9] DMSO-d₆ is often preferred due to the compound's solubility.[1][5]
-
Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Data Interpretation and Summary:
| Technique | Observed Chemical Shifts (δ, ppm) | Interpretation | Reference |
| ¹H NMR (in DMSO-d₆) | ~10.5 (s, 1H) | Signal corresponding to the amine (-NH) proton of the lactam ring. | [1][10] |
| 7.02-7.8 (m, 8H) | Complex multiplet representing the eight aromatic protons on the two fused benzene rings. | [1] | |
| ¹³C NMR | Data not consistently reported in searches | Expected signals would include those for the carbonyl carbon (~165-170 ppm) and aromatic carbons (~120-150 ppm). | [9] |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of Dibenzo[b,f]thiazepin-11(10H)-one, confirming its elemental composition. Electrospray ionization (ESI) is a common technique that produces a protonated molecular ion [M+H]⁺.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC or direct infusion source (e.g., LC-MS or ESI-MS).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
Data Interpretation and Summary:
| Technique | Expected m/z | Observed m/z | Interpretation | Reference |
| Mass Spec (ESI+) | 228.0483 (for [C₁₃H₁₀NOS]⁺) | 227.9 (M+1) | The observed protonated molecular ion [M+H]⁺ confirms the molecular weight of 227.28 g/mol . | [1] |
Infrared (IR) Spectroscopy
Application Note: Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The presence of characteristic absorption bands for the N-H bond and the carbonyl (C=O) group provides strong evidence for the lactam structure within the thiazepine ring.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Analysis: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum should be analyzed for characteristic absorption peaks that confirm the presence of key functional groups. While specific peak values were not detailed in the search results, the structure suggests the following expected absorptions:
-
N-H Stretch: A peak around 3200-3400 cm⁻¹ corresponding to the amine group in the lactam.
-
C=O Stretch: A strong absorption peak around 1650-1680 cm⁻¹ characteristic of the amide (lactam) carbonyl group.
-
C-H Aromatic Stretch: Peaks typically above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Dibenzo (B F) (1-4)-Thiazepin-11(10H)-One Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. Dibenzo[b,f] thiazepin-11(10H)-one or Manufacturers, with SDS [mubychem.com]
- 6. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 [sigmaaldrich.com]
- 7. helyspecialitychemicals.com [helyspecialitychemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. This compound | 3159-07-7 | Benchchem [benchchem.com]
Application Notes and Protocols for the NMR Spectral Analysis of Dibenzo[b,f]thiazepin-11(10H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Dibenzo[b,f]thiazepin-11(10H)-one. It includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for NMR analysis. This information is intended to support research, development, and quality control activities involving this compound.
Introduction
Dibenzo[b,f]thiazepin-11(10H)-one is a tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural elucidation and purity assessment are critical in drug development, and NMR spectroscopy is a primary analytical technique for these purposes. This note provides the characteristic ¹H and ¹³C NMR spectral data to facilitate its identification and characterization.
¹H and ¹³C NMR Spectral Data
The NMR spectra of Dibenzo[b,f]thiazepin-11(10H)-one are typically recorded in deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
2.1. ¹H NMR Spectral Data
The ¹H NMR spectrum shows signals in the aromatic region corresponding to the eight protons on the two benzene rings and a characteristic signal for the amine proton.
Table 1: ¹H NMR Spectral Data of Dibenzo[b,f]thiazepin-11(10H)-one in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.5 | Singlet | 1H | NH |
| 7.02-7.8 | Multiplet | 8H | Ar-H |
Source: Adapted from Prasad, A. et al. (2013). An Improved Profess For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. International Journal of ChemTech Research.[2]
2.2. ¹³C NMR Spectral Data
The ¹³C NMR spectrum displays signals corresponding to the thirteen carbon atoms of the molecule. The carbonyl carbon (C=O) is typically observed in the downfield region.
Table 2: ¹³C NMR Spectral Data of Dibenzo[b,f]thiazepin-11(10H)-one in CDCl₃
| Chemical Shift (δ) ppm | Tentative Assignment |
| 169.4 | C=O |
| 139.2 | Ar-C (quaternary) |
| 137.2 | Ar-C (quaternary) |
| 137.0 | Ar-C (quaternary) |
| 133.0 | Ar-CH |
| 132.2 | Ar-CH |
| 131.9 | Ar-CH |
| 131.8 | Ar-CH |
| 130.2 | Ar-CH |
| 129.4 | Ar-CH |
| 128.3 | Ar-CH |
| 126.0 | Ar-CH |
| 122.2 | Ar-C (quaternary) |
Note: The assignments are tentative and based on general chemical shift ranges. Full assignment would require further 2D NMR experiments.
Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Dibenzo[b,f]thiazepin-11(10H)-one.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of Dibenzo[b,f]thiazepin-11(10H)-one for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
3.2. NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 1.0 s | 2.0 s |
| Acquisition Time (AQ) | 4.0 s | 1.0 s |
| Spectral Width (SW) | 20 ppm | 240 ppm |
| Transmitter Frequency Offset (O1P) | Centered on the spectral region | Centered on the spectral region |
| Receiver Gain (RG) | Optimized automatically | Optimized automatically |
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Workflow and Visualization
The general workflow for NMR data acquisition and analysis is depicted in the following diagram.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
Application Note: Quantitative Analysis of Dibenzo[b,f]thiazepin-11(10H)-one using LC-MS/MS
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Dibenzo[b,f]thiazepin-11(10H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzo[b,f]thiazepin-11(10H)-one is a tricyclic heterocyclic compound that serves as a critical key intermediate in the synthesis of various pharmaceutical agents, most notably the atypical antipsychotic drug Quetiapine. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for determining its purity is essential for quality control in drug manufacturing and development.
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of Dibenzo[b,f]thiazepin-11(10H)-one. The described protocol is designed to separate the main compound from potential process-related impurities and degradation products, ensuring the material meets the stringent requirements for pharmaceutical use.
Physicochemical Properties
A summary of the key physicochemical properties of Dibenzo[b,f]thiazepin-11(10H)-one is presented below. These properties are fundamental to the development of a suitable HPLC method.
| Property | Value | Reference |
| Chemical Name | Dibenzo[b,f][1][2]thiazepin-11(10H)-one | [3][4] |
| CAS Number | 3159-07-7 | [3] |
| Molecular Formula | C₁₃H₉NOS | [3] |
| Molecular Weight | 227.29 g/mol | [3] |
| Appearance | Pale yellow to off-white solid/powder | [1][3] |
| Melting Point | Approx. 261-266 °C | [5][6] |
| Solubility | Slightly soluble in DMSO and moderately soluble in other organic solvents like dichloromethane and ethanol.[1][3] |
Experimental Protocol: RP-HPLC Purity Determination
This section outlines the detailed methodology for the purity analysis of Dibenzo[b,f]thiazepin-11(10H)-one.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals:
-
Dibenzo[b,f]thiazepin-11(10H)-one reference standard (>99.5% purity).
-
Dibenzo[b,f]thiazepin-11(10H)-one sample for analysis.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium Acetate (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
A validated set of chromatographic conditions is crucial for achieving reproducible and accurate results.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 10mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.
-
Mobile Phase A (10mM Ammonium Acetate): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Dibenzo[b,f]thiazepin-11(10H)-one reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the reference standard solution.
Analytical Procedure Workflow
The overall workflow for the purity analysis is depicted in the diagram below.
References
- 1. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 2. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | 3159-07-7 [sigmaaldrich.com]
- 6. sphinxsai.com [sphinxsai.com]
Applications of Dibenzo[b,f]thiazepin-11(10H)-one in Organic Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, Dibenzo[b,f]thiazepin-11(10H)-one serves as a pivotal scaffold in the synthesis of a diverse range of biologically active molecules. Its rigid, tricyclic structure is a key building block for compounds targeting the central nervous system (CNS) and has shown promise in the development of anticancer and antimicrobial agents.
This document provides a comprehensive overview of the applications of Dibenzo[b,f]thiazepin-11(10H)-one in organic synthesis, complete with detailed application notes, experimental protocols, and quantitative data to facilitate research and development in medicinal chemistry.
Core Application: Synthesis of Atypical Antipsychotics
The most prominent application of Dibenzo[b,f]thiazepin-11(10H)-one is as a key intermediate in the industrial synthesis of Quetiapine, a widely prescribed atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[1] The synthetic pathway typically involves the conversion of the lactam functionality of Dibenzo[b,f]thiazepin-11(10H)-one into a more reactive intermediate, which is then coupled with the desired side chain.
Signaling Pathway of Quetiapine
Caption: Simplified mechanism of Quetiapine's action.
Broader Applications in Medicinal Chemistry
Beyond its role in the synthesis of Quetiapine, the Dibenzo[b,f]thiazepine scaffold is a versatile platform for the development of a wide array of therapeutic agents. Researchers have explored its derivatization to uncover novel compounds with various pharmacological activities.
Anticancer Agents
Recent studies have highlighted the potential of Dibenzo[b,f]thiazepine derivatives as anticancer agents. By modifying the core structure, particularly at the N-10 and C-11 positions, researchers have developed compounds with cytotoxic activity against various cancer cell lines.
One study involved the synthesis of novel N-(1-(4-(dibenzo[b,f][2]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives.[2] Several of these compounds exhibited potent cytotoxic activities against human cancer cell lines, including HCT-116 (colon), Hun7 (liver), and SW620 (colon).[2]
Antimicrobial and Antifungal Agents
The dibenzothiazepine nucleus has also been investigated for its antimicrobial and antifungal properties.[3][4][5] The synthesis of various derivatives has led to the discovery of compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]
Synthetic Protocols
Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one
Several methods for the synthesis of the Dibenzo[b,f]thiazepin-11(10H)-one core have been reported, including multi-step procedures and more efficient one-pot syntheses.[6]
This protocol involves the reaction of 1-chloro-2-nitrobenzene with thiophenol, followed by reduction of the nitro group, reaction with phenyl chloroformate, and subsequent cyclization.
Step 1: Synthesis of (2-nitrophenyl)(phenyl)sulfane To a solution of thiophenol (150 g) and NaOH (60 g) in isopropyl alcohol (500 mL), 1-chloro-2-nitrobenzene (250 g) is added slowly. The mixture is refluxed for 6 hours. After completion, the reaction mixture is cooled, and water (1000 mL) is added. The product is extracted with toluene and the solvent is evaporated under vacuum.[1]
Step 2: Reduction of the Nitro Group To an aqueous solution of iron powder (300 g) and ammonium chloride (40 g), a solution of (2-nitrophenyl)(phenyl)sulfane in water is added slowly. The reaction mixture is refluxed at 85-95 °C for 3-4 hours.[1] After cooling, the mixture is filtered, and the product is extracted with toluene.
Step 3: Formation of Phenyl 2-(phenylthio)phenylcarbamate To the toluene solution from the previous step, phenyl chloroformate (270 mL) is added over 30-40 minutes at 50-55 °C. A solution of sodium carbonate is then added, and the mixture is heated at 60-65 °C for 2 hours.[1]
Step 4: Cyclization to Dibenzo[b,f]thiazepin-11(10H)-one The crude carbamate is added slowly to polyphosphoric acid (1520 g) at 65 °C with stirring. The reaction is heated to 100-105 °C for 6-8 hours. The mixture is then cooled to about 80 °C, and ice-cold water is added slowly. The product is filtered, washed with acetone, and dried.[1]
| Step | Product | Yield | Purity (HPLC) |
| 1 | (2-nitrophenyl)(phenyl)sulfane | 294-296 g | - |
| 2 | 2-(phenylthio)aniline | 282-284 g | - |
| 3 | Phenyl 2-(phenylthio)phenylcarbamate | 365-385 g | - |
| 4 | Dibenzo[b,f]thiazepin-11(10H)-one | 99% | 99.9% |
Table 1: Quantitative data for the multi-step synthesis of Dibenzo[b,f]thiazepin-11(10H)-one.[1]
A facile and efficient one-pot synthesis of a library of Dibenzo[b,f]thiazepin-11(10H)-ones has been developed via a Smiles rearrangement, offering excellent isolated yields under metal-free conditions.[7]
Caption: Workflow for the one-pot synthesis.
This method generally involves the reaction of an N-substituted 2-halobenzamide with a 2-aminothiophenol derivative in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular Smiles rearrangement and subsequent cyclization to afford the desired dibenzothiazepinone.
| Derivative | Yield |
| Unsubstituted | 92% |
| 8-Chloro | 85% |
| 2-Methyl | 88% |
Table 2: Representative yields for the one-pot synthesis of Dibenzo[b,f]thiazepin-11(10H)-one derivatives.[7]
Derivatization of Dibenzo[b,f]thiazepin-11(10H)-one: Synthesis of Quetiapine
The conversion of Dibenzo[b,f]thiazepin-11(10H)-one to Quetiapine is a key industrial process.
Step 1: Chlorination of Dibenzo[b,f]thiazepin-11(10H)-one Dibenzo[b,f]thiazepin-11(10H)-one is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to form 11-chloro-dibenzo[b,f][2]thiazepine.
Step 2: Condensation with Piperazine derivative The resulting 11-chloro intermediate is then condensed with 1-(2-hydroxyethoxy)ethyl-piperazine to yield Quetiapine. This reaction is typically carried out in a suitable solvent at elevated temperatures.
| Step | Reagents | Product |
| 1 | Dibenzo[b,f]thiazepin-11(10H)-one, POCl₃, N,N-dimethylaniline | 11-chloro-dibenzo[b,f][2]thiazepine |
| 2 | 11-chloro-dibenzo[b,f][2]thiazepine, 1-(2-hydroxyethoxy)ethyl-piperazine | Quetiapine |
Table 3: Key steps in the synthesis of Quetiapine.
Caption: Key transformations in Quetiapine synthesis.
Conclusion
Dibenzo[b,f]thiazepin-11(10H)-one is a cornerstone molecule in medicinal chemistry, providing a versatile scaffold for the synthesis of a range of therapeutic agents. Its primary application remains in the production of the antipsychotic drug Quetiapine. However, ongoing research continues to unveil its potential in the development of novel anticancer and antimicrobial compounds. The synthetic methodologies outlined in this document provide a foundation for researchers to explore the rich chemistry of this privileged scaffold and to develop new and improved therapeutic agents.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Dibenzo[b,f]thiazepin-11(10H)-one, a key intermediate for the antipsychotic drug Quetiapine.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthesis & Reaction Conditions
Q1: What are the common challenges encountered in the large-scale synthesis of Dibenzo[b,f]thiazepin-11(10H)-one?
A1: Traditional synthetic routes often present challenges for industrial-scale production.[2] These include multi-step procedures requiring the isolation of intermediates, which can be inefficient from both an ecological and economic standpoint.[1][2] Other significant hurdles include low overall yields, the necessity for high reaction temperatures, and the use of hazardous materials.[2]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors depending on the synthetic route. In multi-step syntheses, material loss can occur at each stage of intermediate isolation and purification.[2] One-pot syntheses have been developed to mitigate this by carrying out multiple reaction steps in a single vessel, which can significantly improve overall yield.[1][2] For instance, a one-pot method starting from 1-chloro-2-nitrobenzene has been reported to achieve an overall yield of 70%.[2] Another efficient one-pot synthesis starting from 2-(phenylthio)aniline reports an 80% overall yield.[1] Inadequate temperature control or suboptimal catalyst performance can also lead to reduced yields.
Q3: I am observing significant impurity formation. How can I improve the purity of my product?
A3: Impurity formation is a common issue that can be addressed by optimizing reaction conditions and purification methods. The choice of synthetic route can also impact purity. For example, a one-pot synthesis starting from 1-chloro-2-nitrobenzene has been shown to produce Dibenzo[b,f]thiazepin-11(10H)-one with over 99% purity.[2] Similarly, a one-pot process from 2-(phenylthio)aniline also yields a product with >99% purity.[1] In the synthesis of the subsequent intermediate, 11-chlorodibenzo[b,f][3]thiazepine, reacting Dibenzo[b,f]thiazepin-11(10H)-one with POCl3 in the presence of a mixture of an organic and an inorganic base has been found to yield a product with high purity and improved color characteristics.[3]
Specific Synthetic Steps & Reagents
Q4: What are the advantages of using a one-pot synthesis method?
A4: One-pot syntheses offer several advantages for large-scale production. They are generally more economical and environmentally friendly as they reduce the number of steps involving the isolation of intermediates and the exchange of solvents.[1][2] This streamlined approach can lead to higher overall yields and shorter reaction times.
Q5: Are there more environmentally friendly alternatives to traditional synthetic methods?
A5: Yes, modern synthetic strategies focus on developing more sustainable processes. For example, an improved method for the synthesis of a key precursor involves the reduction of 2-nitro diphenyl sulfide using iron powder and ammonium chloride in an aqueous solution, which is a milder and more environmentally friendly alternative to iron-acid reductions.[4][5] This method is also suitable for large-scale batches.[4] Another approach utilizes dithiosalicylic acid as an inexpensive starting material and minimizes the use of organic solvents, making the process more economical and eco-friendly.[6]
Q6: What is the role of polyphosphoric acid (PPA) in the synthesis, and are there any specific handling considerations at a large scale?
A6: Polyphosphoric acid is often used as a cyclizing agent in the final step of the synthesis to form the thiazepine ring.[4][5] At a large scale, the viscosity of PPA can present challenges in stirring and heat transfer. The reaction is typically heated to 100-105°C for several hours.[4] Careful temperature control is crucial. The workup involves quenching the reaction mixture with ice-cold water, which is an exothermic process and requires an efficient cooling system to manage the heat generated.
Data Presentation
Table 1: Comparison of Different Synthetic Routes for Dibenzo[b,f]thiazepin-11(10H)-one
| Starting Material(s) | Key Reagents/Steps | Overall Yield (%) | Purity (%) | Reference |
| 1-chloro-2-nitrobenzene and thiophenol | Five in-situ steps in one pot | 70 | >99 | [2] |
| 2-(phenylthio)aniline | Triphosgene, methanesulfonic acid (one-pot) | 80 | >99 | [1] |
| 2-nitro diphenyl sulfide | Fe powder, NH4Cl; phenyl chloroformate; PPA | - | 99.9 | [4] |
| Dithiosalicylic acid and 1-chloro-2-nitrobenzene | Nitro group reduction; direct cyclization | 91 (cyclization step) | - | [6] |
Experimental Protocols
One-Pot Synthesis from 2-(phenylthio)aniline
This protocol is based on a reported efficient one-pot synthesis.[1]
-
Reaction Setup: A suitable reactor is charged with 2-(phenylthio)aniline and an appropriate solvent.
-
Phosgenation: Triphosgene is added to the reaction mixture. The reaction is typically carried out at a controlled temperature.
-
Cyclization: After the completion of the first step, methanesulfonic acid is added to the reactor to facilitate intramolecular cyclization.
-
Workup and Isolation: The reaction mixture is worked up through standard procedures, which may include quenching, extraction, and crystallization to isolate the final product, Dibenzo[b,f]thiazepin-11(10H)-one.
Cyclization using Polyphosphoric Acid
This protocol describes a typical cyclization step.[4]
-
Reaction Setup: Polyphosphoric acid is heated to approximately 65°C in a reactor equipped with a stirrer.
-
Addition of Precursor: The precursor, such as 2-(phenylthio)phenyl carbamate, is slowly added to the heated PPA.
-
Heating: The reaction mixture is then heated to 100-105°C for 6-8 hours.
-
Quenching: After the reaction is complete, the mixture is cooled to about 80°C, and ice-cold water is slowly added.
-
Isolation: The mixture is further cooled to ambient temperature, and the precipitated product is filtered, washed with a suitable solvent like acetone, and dried.
Visualizations
Caption: Comparative workflow of one-pot vs. multi-step synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. heteroletters.org [heteroletters.org]
- 2. tsijournals.com [tsijournals.com]
- 3. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]
- 6. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
Improving yield and purity in Dibenzo[b,f]thiazepin-11(10H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Dibenzo[b,f]thiazepin-11(10H)-one?
A1: There are several established synthetic routes, with the most common being:
-
A multi-step synthesis starting from 1-chloro-2-nitrobenzene and thiophenol, which proceeds through a 2-nitrophenyl phenyl sulfide intermediate. This intermediate is then reduced to an amine, converted to a carbamate, and finally cyclized.[1][2]
-
A "one-pot" variation of the above method, which simplifies the procedure and reduces reaction time.[3]
-
A route commencing with dithiosalicylic acid and 1-chloro-2-nitrobenzene, followed by nitro group reduction and direct intramolecular cyclization. This method is considered more environmentally friendly and economical.[4]
-
Synthesis via a Smiles rearrangement, which is a facile and efficient metal-free, one-pot method that can provide excellent isolated yields.[5][6]
Q2: What are the typical yields and purity levels I can expect?
A2: Yields and purity are highly dependent on the chosen synthetic route and optimization of reaction conditions.
-
The Smiles rearrangement method has been reported to produce yields in the range of 70-92%.[5][6]
-
An efficient one-pot synthesis starting from 1-chloro-2-nitrobenzene has been documented to achieve an overall yield of 70% with over 99% purity.[3]
-
The cyclization step using polyphosphoric acid in the multi-step synthesis can achieve a yield of 99% with 99.9% purity as measured by HPLC.[1]
Q3: What are the key intermediates in the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one?
A3: Key intermediates vary depending on the synthetic pathway but commonly include:
-
(2-nitrophenyl)(phenyl)sulfane
-
2-(phenylthio)aniline
-
Phenyl 2-(phenylthio)phenylcarbamate[1]
-
2-(2-nitrophenylsulfuryl)benzoic acid
-
2-(2-aminophenylsulfuryl)benzoic acid[4]
Troubleshooting Guide
Problem 1: Low yield in the initial C-S bond formation (Ullmann Condensation)
-
Question: My Ullmann condensation between 1-chloro-2-nitrobenzene and thiophenol is giving a low yield. What are the possible causes and solutions?
-
Answer:
-
Inactive Copper Catalyst: The copper catalyst can be sensitive to air and moisture. Ensure you are using a fresh, high-quality source of copper or a copper salt.
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures. If the temperature is too low, the reaction rate will be slow. Consider gradually increasing the temperature, but be aware that excessively high temperatures can lead to side product formation.
-
Solvent Choice: The choice of a high-boiling point, polar solvent such as DMF or N-methylpyrrolidone is often crucial for success.
-
Base Strength: An appropriate base is required to deprotonate the thiol. Ensure the base is strong enough and used in the correct stoichiometric amount.
-
Side Reaction - Dehalogenation: A common side reaction is the dehalogenation of the aryl halide. This can be minimized by ensuring anhydrous conditions and running the reaction under an inert atmosphere.
-
Problem 2: Incomplete reduction of the nitro group
-
Question: I am observing incomplete reduction of the 2-nitrophenyl phenyl sulfide using iron powder and ammonium chloride. How can I improve this step?
-
Answer:
-
Insufficient Reducing Agent: Ensure a sufficient excess of iron powder is used. The reaction is heterogeneous, so efficient stirring is crucial to maximize the surface area of the iron.
-
pH of the Reaction Mixture: The use of ammonium chloride helps to maintain a mildly acidic pH, which is optimal for this reduction. Ensure it is present in the correct concentration.
-
Reaction Time and Temperature: The reduction may require several hours at reflux to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.[1]
-
Formation of Side Products: In some cases, side products such as hydroxylamines, hydrazines, and azoarenes can form.[7] Using iron in mildly acidic or neutral conditions, such as with ammonium chloride, is generally effective at minimizing these byproducts.[8]
-
Problem 3: Low yield or impurities in the Polyphosphoric Acid (PPA) cyclization
-
Question: The final cyclization step using PPA is resulting in a low yield and a discolored product. What could be the issue?
-
Answer:
-
PPA Quality and Viscosity: PPA is highly viscous and difficult to handle at room temperature. It should be heated to above 60°C to allow for effective stirring.[9] The quality of the PPA is also important; old or improperly stored PPA may be less effective.
-
Reaction Temperature and Time: The cyclization of the carbamate intermediate typically requires heating at 100-105°C for 6-8 hours.[1] Insufficient heating can lead to incomplete reaction, while excessive temperatures may cause decomposition.
-
Work-up Procedure: The work-up is critical. The hot reaction mixture should be cooled slightly (e.g., to around 80°C) before being slowly and carefully added to ice-cold water.[1] This will precipitate the product while keeping impurities in solution. Adding water too quickly or to a very hot solution can lead to uncontrolled exothermic reactions and degradation of the product.
-
Purification: The crude product obtained after filtration can be washed with a solvent like acetone to remove residual PPA and other impurities.[1] Recrystallization from a suitable solvent, such as toluene, can further enhance purity.[10]
-
Problem 4: Issues with the Smiles Rearrangement
-
Question: My Smiles rearrangement is not proceeding as expected, or I am getting a mixture of products. How can I optimize this reaction?
-
Answer:
-
Base Selection: The Smiles rearrangement is base-catalyzed. The choice and amount of base are critical. A strong base is typically required to deprotonate the nucleophile.
-
Solvent: The reaction is often performed in a polar aprotic solvent. The choice of solvent can influence the reaction rate and selectivity.
-
Electron-Withdrawing Groups: The aromatic ring undergoing nucleophilic attack must be activated by electron-withdrawing groups, typically in the ortho or para position to the leaving group. If your substrate is not sufficiently activated, the reaction may not proceed.
-
Reaction Conditions: While often performed at room temperature, some Smiles rearrangements may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal conditions.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Dibenzo[b,f]thiazepin-11(10H)-one
| Synthetic Route | Key Starting Materials | Key Reagents | Reported Yield | Reported Purity | Advantages | Disadvantages |
| Multi-step Synthesis | 1-chloro-2-nitrobenzene, Thiophenol | Fe/NH4Cl, Phenyl chloroformate, Polyphosphoric acid | High (e.g., 99% for cyclization step) | >99% by HPLC | Well-established, high purity achievable | Multi-step, requires handling of viscous PPA |
| One-Pot Synthesis | 1-chloro-2-nitrobenzene, Thiophenol | Iron powder, Acetic acid, Triphosgene | ~70% overall | >99% | Reduced reaction time and solvent usage | May use hazardous reagents like triphosgene |
| Dithiosalicylic Acid Route | Dithiosalicylic acid, 1-chloro-2-nitrobenzene | Heterogeneous metal catalyst (for reduction), Acid catalyst (for cyclization) | High (e.g., 91% for cyclization) | Not specified | Economical, environmentally friendly | May require specialized equipment for hydrogenation |
| Smiles Rearrangement | Substituted 2-aminothiophenol, Activated aryl halide | Strong base | 70-92% | High | Metal-free, one-pot, efficient | Substrate scope may be limited by required activating groups |
Experimental Protocols
Protocol 1: Improved Synthesis via 2-Nitrophenyl Phenyl Sulfide[1]
-
Synthesis of (2-nitrophenyl) phenyl sulfane: To a solution of thiophenol (150g) and NaOH (60g) in isopropyl alcohol (500 mL), slowly add 1-chloro-2-nitrobenzene (250g). Reflux the solution for 6 hours (monitor by TLC). After completion, cool the reaction mixture, add water (1000 mL), and extract the product with toluene. Evaporate the toluene under vacuum.
-
Reduction to 2-(phenylthio)aniline: To an aqueous solution of iron powder (300g) and ammonium chloride (40g), slowly add a solution of (2-nitrophenyl) phenyl sulfane in water. Reflux the mixture at 85-95°C for 3-4 hours (monitor by TLC). After cooling, filter to remove the metal catalyst and extract the product with toluene.
-
Carbamate Formation: To the toluene solution of 2-(phenylthio)aniline, add phenyl chloroformate (270 mL) over 30-40 minutes at 50-55°C. Stir for 15-20 minutes, then add a solution of sodium carbonate at 50-55°C. Heat the reaction mixture at 60-65°C for 2 hours (monitor by TLC). After cooling, collect the toluene layer, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to get crude phenyl-2-phenyl thiophenylcarbamate. This can be used in the next step without further purification.
-
Cyclization: Slowly add the crude carbamate to polyphosphoric acid (1520g) at 65°C with stirring. Heat the reaction to 100-105°C for 6-8 hours. Cool the mixture to about 80°C and slowly add ice-cold water. After cooling to ambient temperature, filter the solid product, wash sparingly with acetone, and dry.
Protocol 2: Synthesis from Dithiosalicylic Acid[5]
-
Synthesis of 2-(2-nitrophenylsulfuryl)benzoic acid: In a reactor, dissolve dithiosalicylic acid (50g) and sodium hydroxide (26.1g) in 175 mL of water. Add 1-chloro-2-nitrobenzene (54g) and reflux at 100-105°C for five hours. Extract with ethyl acetate to remove unreacted 1-chloro-2-nitrobenzene. Neutralize the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.
-
Nitro Group Reduction: Subject the 2-(2-nitrophenylsulfuryl)benzoic acid to nitro group reduction in the presence of hydrogen, a solvent, and a heterogeneous metal catalyst to prepare 2-(2-aminophenylsulfuryl)benzoic acid.
-
Cyclization: Directly cyclize the 2-(2-aminophenylsulfuryl)benzoic acid in an organic solvent, optionally in the presence of an acid catalyst such as sulfuric or phosphoric acid, to yield Dibenzo[b,f]thiazepin-11(10H)-one.
Visualizations
Caption: Workflow for the multi-step synthesis of Dibenzo[b,f]thiazepin-11(10H)-one.
Caption: Troubleshooting logic for low yield in PPA cyclization.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 5. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccsenet.org [ccsenet.org]
- 10. CN103804320A - Preparation method of 11-chlorodibenzo[b,f][1,4]thiazepine in presence of Vilsmeier reagent - Google Patents [patents.google.com]
Technical Support Center: Cyclization of 2-(phenylthio)phenyl carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of 2-(phenylthio)phenyl carbamate to synthesize phenothiazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the cyclization of 2-(phenylthio)phenyl carbamate?
The principal reaction is an intramolecular cyclization, typically facilitated by heat or acid catalysis, to form the dibenzo[b,f][1][2]thiazepin-11(10H)-one, a key intermediate for phenothiazine-based active pharmaceutical ingredients like Quetiapine.[1][3] This reaction proceeds through the nucleophilic attack of the nitrogen atom onto the phenyl ring attached to the sulfur atom, followed by the elimination of phenol.
Q2: What are the common side reactions observed during this cyclization?
Several side reactions can occur, leading to impurities and reduced yields of the desired phenothiazine product. These include:
-
Thermal Decomposition: At elevated temperatures, the carbamate starting material may decompose.[2][4]
-
Hydrolysis: The carbamate linkage is susceptible to both acid and base-catalyzed hydrolysis, reverting the starting material to 2-(phenylthio)aniline and phenol.[5][6]
-
Oxidation: The phenothiazine product can be oxidized to form phenothiazine-5-oxide or phenothiazine-5,5-dioxide, especially in the presence of air at high temperatures.[7][8]
-
Alternative Cyclization: A potential side reaction involves the formation of 2-benzothiazolone, as observed in the cyclization of a similar compound, N-[(o-phenylthio) phenyl]formamide.[9]
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction conditions:
-
Temperature: Use the optimal temperature for cyclization without causing significant thermal decomposition. Gradual heating and monitoring the reaction progress can help identify the ideal temperature range.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidized byproducts.[7]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the carbamate.
-
Choice of Catalyst: If using an acid catalyst, select one that promotes the desired cyclization without excessively catalyzing hydrolysis or other side reactions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Phenothiazine Product
Possible Causes:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion.
-
Thermal Decomposition of Starting Material: Excessive heat can lead to the degradation of the 2-(phenylthio)phenyl carbamate.[2][4]
-
Hydrolysis of Starting Material: Presence of moisture can cause hydrolysis of the carbamate.[5][6]
-
Suboptimal Catalyst Concentration: If using a catalyst, its concentration may not be optimal for the reaction.
Solutions:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Carefully control the reaction temperature, avoiding overheating.
-
Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Optimize the catalyst loading to maximize the yield of the desired product.
Problem 2: Presence of Unexpected Impurities in the Product Mixture
Possible Causes and Solutions:
| Impurity/Side Product | Plausible Cause | Suggested Solution |
| 2-(phenylthio)aniline | Hydrolysis of the carbamate starting material.[5][6] | Use anhydrous reaction conditions. Purify the starting material to remove any residual moisture. |
| Phenol | Byproduct of the main cyclization reaction or hydrolysis. | Can be removed during workup and purification steps like extraction and chromatography. |
| Phenothiazine-5-oxide/dioxide | Oxidation of the phenothiazine product.[7][8] | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2-Benzothiazolone | Alternative intramolecular cyclization pathway.[9] | Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired six-membered ring over the five-membered ring. |
| Di- or Poly-substituted Phenothiazines | Incorrect stoichiometry of reactants in subsequent steps. | Carefully control the molar ratios of reactants in any downstream functionalization reactions. |
| Oily product that does not crystallize | Presence of residual solvent or low-melting impurities. | Dry the product under high vacuum. If impurities are present, purify by column chromatography before attempting crystallization again. |
Experimental Protocols
Key Experiment: Cyclization of 2-(phenylthio)phenyl carbamate
This is a general protocol and may require optimization based on specific substrates and equipment.
Materials:
-
2-(phenylthio)phenyl carbamate
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a thermometer, a condenser, and an inlet for inert gas.
-
Charge the reaction vessel with 2-(phenylthio)phenyl carbamate and the solvent.
-
Purge the system with an inert gas for at least 30 minutes to remove any oxygen.
-
Under a continuous flow of inert gas, slowly heat the reaction mixture to the desired cyclization temperature (typically in the range of 180-250 °C, optimization is required).
-
Maintain the temperature and stir the mixture for the required reaction time, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by precipitation upon cooling or by adding a non-polar solvent.
-
Filter the crude product and wash with a suitable solvent to remove residual high-boiling solvent.
-
Further purify the product by recrystallization or column chromatography.
Visualizations
Caption: Main cyclization reaction pathway.
Caption: Potential side reaction pathways.
Caption: Troubleshooting workflow for low yield/purity.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 9. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Dibenzo[b,f]thiazepin-11(10H)-one formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one, a crucial intermediate in the manufacturing of pharmaceuticals like Quetiapine.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Dibenzo[b,f]thiazepin-11(10H)-one?
There are several established methods for synthesizing this compound. The most common routes include:
-
A multi-step pathway: This classic approach involves the nucleophilic aromatic substitution between 1-chloro-2-nitrobenzene and a thiophenol, followed by the reduction of the nitro group, formation of a carbamate intermediate with phenyl chloroformate, and a final intramolecular cyclization using a strong acid like polyphosphoric acid (PPA).[1][3]
-
Smiles Rearrangement: This is a powerful and efficient one-pot, often metal-free method that involves the coupling of an N-substituted 2-halo-nitrobenzamide with a substituted halobenzenethiol in the presence of a base.[3][4] This route is noted for its excellent isolated yields, often ranging from 70% to 92%.[4]
-
Denitrocyclization: This method utilizes an intramolecular aromatic denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides as the key step to form the thiazepine ring.[5]
-
One-Pot Synthesis: Efficient one-pot procedures have been developed starting from 1-chloro-2-nitrobenzene, which involve five in-situ steps to yield the final product, minimizing intermediate isolation and solvent changes.[2]
Q2: My nitro group reduction using iron powder is slow or incomplete. How can I optimize this step?
The reduction of the (2-nitrophenyl)(phenyl)sulfane intermediate is a critical step. For optimal results:
-
Reaction Conditions: The reduction is typically performed using iron powder and a proton source like ammonium chloride or acetic acid in an aqueous solution.[1][2]
-
Temperature: The reaction mixture should be heated to reflux, generally between 85-95°C, for 3-4 hours.[1]
-
Monitoring: Progress should be closely monitored using Thin-Layer Chromatography (TLC) to ensure the reaction goes to completion before proceeding.[1]
-
Workup: After completion, the iron catalyst must be filtered off. The amine product is often extracted with a solvent like toluene.[1]
Q3: I'm experiencing low yields during the final polyphosphoric acid (PPA) cyclization. What are the common causes and solutions?
The PPA-mediated intramolecular cyclization is a challenging step that requires careful control of conditions.
-
PPA Temperature and Viscosity: PPA is highly viscous. It should be pre-heated to around 65°C with vigorous stirring before the slow addition of the 2-(phenylthio)phenyl carbamate substrate.[1]
-
Reaction Temperature and Time: After substrate addition, the temperature should be raised to and maintained at 100-105°C for 6-8 hours to ensure complete cyclization.[1]
-
Workup Procedure: The reaction is quenched by cooling the mixture to about 80°C and then slowly adding ice-cold water to precipitate the product. Improper quenching can lead to product loss.[1]
-
Alternative Methods: If yields remain low, consider alternative, milder cyclization methods such as those employed in the Smiles rearrangement pathway, which avoids the use of harsh acids and high temperatures.[4]
Q4: How can I improve the overall efficiency and environmental friendliness of the synthesis?
To improve efficiency and reduce the environmental impact, consider the following:
-
One-Pot Synthesis: Adopting a one-pot protocol avoids the isolation of intermediates, reduces solvent usage, and shortens the overall reaction time, making it more economical and ecological.[2]
-
Metal-Free Conditions: The Smiles rearrangement route is often performed under metal-free conditions, which simplifies purification and reduces hazardous waste.[4]
-
Aqueous Reaction Media: The nitro reduction step can be effectively carried out in an aqueous solution of iron powder and ammonium chloride, which is an environmentally benign system.[1][6]
Q5: What analytical methods are used to confirm the structure and purity of the final product?
The structure and purity of Dibenzo[b,f]thiazepin-11(10H)-one are typically confirmed using a combination of standard analytical techniques:
-
Purity: High-Performance Liquid Chromatography (HPLC) is used to determine the purity, with successful syntheses reporting purities of 99.9%.[1]
-
Structure Confirmation: ¹H NMR, Mass Spectrometry, and IR spectroscopy are used to confirm the chemical structure of the final compound and intermediates.[1][6] The ¹H NMR spectrum characteristically shows a multiplet for the aromatic protons and a singlet for the -NH proton.[3]
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield | Inefficient intermediate steps; Harsh cyclization conditions leading to degradation; Product loss during workup and purification. | Transition to a high-yield protocol like the Smiles rearrangement (yields of 70-92%).[3][4] Consider a one-pot synthesis to minimize intermediate losses. Optimize each step individually by monitoring with TLC. |
| Incomplete Cyclization with PPA | Insufficient temperature or reaction time; High viscosity of PPA preventing proper mixing; Substrate degradation at high temperatures. | Ensure vigorous stirring and pre-heat PPA to 65°C before adding the substrate.[1] Maintain the reaction temperature at 100-105°C for the full 6-8 hours.[1] Add the substrate slowly to the hot PPA. |
| Formation of Impurities | Side reactions due to high temperatures or strong acids; Incomplete conversion of starting materials or intermediates. | Employ milder reaction conditions, such as those in the metal-free Smiles rearrangement.[4] Ensure each step goes to completion via TLC monitoring before proceeding. Purify intermediates if necessary. |
| Difficult Product Isolation | The product is not precipitating cleanly from the PPA mixture; Emulsion formation during extraction steps. | Cool the PPA reaction mixture to ~80°C before slowly pouring it into ice-cold water with vigorous stirring to ensure fine precipitation.[1] Wash the filtered solid with appropriate solvents like acetone to remove residual PPA.[1] |
Process Workflows and Logic
Caption: Workflow for the multi-step synthesis of Dibenzo[b,f]thiazepin-11(10H)-one.
Caption: Troubleshooting logic for diagnosing low reaction yields.
Experimental Protocols
Improved Multi-Step Synthesis Protocol
This protocol is adapted from an improved process for the synthesis of Dibenzo[b,f][3][7]-thiazepine-11-(10H)-one.[1][6]
Step 1: Synthesis of (2-nitrophenyl) phenyl sulfane
-
To a solution of thiophenol (150g) and NaOH (60g) in isopropyl alcohol (500 mL), slowly add 1-chloro-2-nitrobenzene (250g).
-
Reflux the solution for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and add water (1000 mL).
-
Extract the product with toluene and evaporate the solvent under vacuum to obtain the intermediate.
Step 2: Synthesis of 2-(phenylthio)aniline (Nitro Reduction)
-
To an aqueous solution of iron powder (300g) and ammonium chloride (40g), slowly add the (2-nitrophenyl) phenyl sulfane intermediate.
-
Reflux the reaction mixture at 85-95°C for 3-4 hours, monitoring by TLC.
-
Once complete, cool the mixture to room temperature and filter to remove the iron catalyst.
-
Extract the amine product from the filtrate with toluene (3 x 150 mL). The resulting solution is used directly in the next step.
Step 3: Synthesis of Phenyl 2-(phenylthio)phenylcarbamate
-
To the toluene solution of 2-(phenylthio)aniline, add phenyl chloroformate (270 mL) over a period of 30-40 minutes at 50-55°C.
-
Stir for 15-20 minutes, then add a solution of sodium carbonate at 50-55°C.
-
Heat the reaction mixture at 60-65°C for 2 hours (monitored by TLC). This intermediate is typically used without isolation.
Step 4: Synthesis of Dibenzo[b,f][3][7]thiazepine-11(10H)-one (Cyclization)
-
Slowly add the carbamate intermediate from the previous step to polyphosphoric acid (1520g) that has been pre-heated to 65°C with stirring.
-
Heat the reaction to 100-105°C for 6-8 hours.
-
Cool the mixture to approximately 80°C and then slowly add ice-cold water to precipitate the product.
-
After cooling to ambient temperature, filter the off-white solid product, wash sparingly with acetone, and dry.
-
Expected Yield: ~99%; Purity: >99.9% (by HPLC).[1]
Summary of Reaction Conditions
| Synthesis Route | Key Reagents & Catalysts | Temperature | Time | Reported Yield | Reference(s) |
| Improved Multi-Step | Fe/NH₄Cl (Reduction); Phenyl Chloroformate; Polyphosphoric Acid (Cyclization) | 85-95°C (Reduction); 100-105°C (Cyclization) | 3-4h (Reduction); 6-8h (Cyclization) | ~99% (Cyclization step) | [1][6] |
| Smiles Rearrangement | N-substituted 2-halo-nitrobenzamide; Substituted halobenzenethiol; Base | Varies, often milder than PPA method | Varies | 70-92% (Overall) | [3][4] |
| One-Pot Synthesis | 1-chloro-2-nitrobenzene, Thiophenol, Fe/Acetic Acid, Triphosgene | Varies by step | Not specified | ~70% (Overall) | [2] |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]
- 4. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dibenzo[b,f]thiazepin-11(10H)-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Dibenzo[b,f]thiazepin-11(10H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing Dibenzo[b,f]thiazepin-11(10H)-one?
A1: Potential impurities largely depend on the synthetic route employed. Common starting materials and intermediates that could carry over include:
-
Unreacted starting materials such as 1-chloro-2-nitrobenzene or thiophenol.[1][2]
-
Intermediates like 2-nitrodiphenylsulfide or 2-(phenylthio)phenyl carbamate.[3]
-
Side-products from incomplete reactions or alternative reaction pathways.
Q2: What is the expected appearance and melting point of pure Dibenzo[b,f]thiazepin-11(10H)-one?
A2: Pure Dibenzo[b,f]thiazepin-11(10H)-one is typically an off-white to white or yellow solid or crystalline powder.[4] The reported melting point is generally in the range of 261-266°C.[5]
Q3: Which analytical techniques are recommended for assessing the purity of Dibenzo[b,f]thiazepin-11(10H)-one?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity analysis, with purities of >98% or even 99.9% being reported.[6] For structural confirmation and identification, ¹H NMR, Mass Spectrometry, and Infrared (IR) spectroscopy are commonly used.[7]
Q4: How should I store Dibenzo[b,f]thiazepin-11(10H)-one to ensure its stability?
A4: To maintain stability, the compound should be stored in a tightly closed container in a cool, dry place, away from light and oxidizing agents.[6]
Troubleshooting Guides
Low Yield After Purification
Problem: My final yield of Dibenzo[b,f]thiazepin-11(10H)-one is significantly lower than expected after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during filtration and washing | Ensure the washing solvent (e.g., acetone) is used sparingly. Over-washing can dissolve the product. |
| Incomplete crystallization/precipitation | If recrystallizing, ensure the solution is sufficiently cooled and allowed adequate time to crystallize. Seeding with a small crystal of the pure product may help induce crystallization. |
| Product adhering to glassware | Scrape glassware thoroughly and rinse with a minimal amount of cold solvent to recover any remaining product. |
| Sub-optimal reaction conditions | Review the synthesis protocol to ensure reaction times and temperatures were optimal for complete conversion. |
Inadequate Purity
Problem: My purified Dibenzo[b,f]thiazepin-11(10H)-one does not meet the required purity levels.
| Possible Cause | Troubleshooting Step |
| Ineffective removal of starting materials | Consider an additional purification step. If the initial purification was recrystallization, column chromatography may be necessary to separate compounds with similar polarities. |
| Presence of closely related impurities | Purification via salt formation can be effective.[8] This involves dissolving the crude product in a suitable solvent, performing an acidic wash to transfer the basic product to the aqueous phase as a salt (leaving non-basic impurities behind), and then reconstituting the free base.[8] |
| Solvent contamination | Ensure all solvents used for purification are of high purity. |
| Degradation of the compound | While generally stable, avoid harsh conditions (e.g., strong acids/bases, high temperatures for extended periods) during purification. |
Experimental Protocols & Data
Purification Data Summary
| Purification Method | Solvent/Mobile Phase | Achieved Purity | Reference |
| Filtration and Washing | Acetone | 99.9% (HPLC) | [3] |
| Column Chromatography | Chloroform | 96.9% (LCMS) | [9] |
| Column Chromatography | Methanol/Chloroform (gradient) | 96.2% (LCMS) | [9] |
| Commercial Purity | Not specified | >98% (HPLC) | [6][10] |
Key Experimental Methodologies
1. Purification by Filtration and Washing
This method is often employed as the final step after synthesis and precipitation of the crude product.
-
Protocol:
-
Following the cyclization reaction in polyphosphoric acid, the reaction mixture is cooled and quenched with ice-cold water.[3]
-
The precipitated solid is collected by filtration.[3]
-
The solid product is washed sparingly with a suitable solvent, such as acetone, to remove residual impurities.[3]
-
The purified product is then dried.[3]
-
2. Purification via Salt Formation
This technique is useful for separating the basic Dibenzo[b,f]thiazepin-11(10H)-one from non-basic impurities.
-
Protocol:
-
Dissolve the crude Dibenzo[b,f]thiazepin-11(10H)-one free base in an appropriate organic solvent (e.g., toluene).[8]
-
Perform an acidic wash by adding an aqueous acid solution (e.g., citric acid in water). This will protonate the product, transferring it as a salt to the aqueous phase.[8]
-
Separate the aqueous phase and wash it with a fresh organic solvent to remove any remaining organic impurities.[8]
-
Treat the aqueous phase with a base (e.g., potassium carbonate solution) to deprotonate the salt and reconstitute the free base, which will precipitate.[8]
-
Collect the precipitated pure product by filtration, wash with a cold solvent, and dry.[8]
-
Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Dibenzo (B F) (1-4)-Thiazepin-11(10H)-One Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 5. echemi.com [echemi.com]
- 6. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 7. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. This compound | 3159-07-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Technical Support Center: Dibenzo[b,f]thiazepin-11(10H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dibenzo[b,f]thiazepin-11(10H)-one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored in a cool, dry, dark place, preferably refrigerated or frozen for long-term storage.[1][2] 2. Check for exposure to incompatible materials such as strong oxidizing agents.[1] 3. Verify the age of the sample and ensure it is within its recommended shelf life. |
| Change in physical appearance (color, clumping) | Exposure to moisture, light, or elevated temperatures. | 1. Discard the affected batch if discoloration or clumping is significant. 2. Always handle the compound in a controlled environment with minimal exposure to atmospheric moisture and light. 3. Ensure the container is tightly sealed after each use. |
| Inconsistent experimental results | Poor solubility or degradation in the chosen solvent. | 1. Dibenzo[b,f]thiazepin-11(10H)-one is sparingly soluble in chloroform, DMSO, and methanol.[1] Consider gentle heating or sonication to aid dissolution, but monitor for any degradation. 2. Prepare solutions fresh before use. 3. Evaluate the stability of the compound in the chosen experimental solvent over the duration of the experiment. |
| Low assay value | Degradation of the compound. | 1. Perform a stability-indicating HPLC analysis to identify and quantify any degradation products. 2. Review the complete handling and storage history of the material. 3. If necessary, re-qualify the material against a certified reference standard. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Dibenzo[b,f]thiazepin-11(10H)-one?
A1: For long-term stability, Dibenzo[b,f]thiazepin-11(10H)-one should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and incompatible materials like strong oxidizing agents.[1] Refrigeration (2-8 °C) or freezing is recommended for extended storage to maintain its integrity.[1][2]
Q2: How should I handle Dibenzo[b,f]thiazepin-11(10H)-one in the laboratory?
A2: It is crucial to handle this compound in a well-ventilated area, and the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is recommended. Minimize dust generation during handling. After handling, wash hands thoroughly.
Q3: What solvents are suitable for dissolving Dibenzo[b,f]thiazepin-11(10H)-one?
A3: Dibenzo[b,f]thiazepin-11(10H)-one has sparse solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol.[1] Gentle heating may be required to achieve complete dissolution, but care should be taken to avoid thermal degradation.
Q4: Is Dibenzo[b,f]thiazepin-11(10H)-one sensitive to light?
A4: Yes, information suggests that the compound is light-sensitive.[1] Therefore, it should be stored in light-resistant containers and handled with minimal exposure to direct light.
Q5: What are the known degradation pathways for Dibenzo[b,f]thiazepin-11(10H)-one?
A5: While specific degradation pathways for Dibenzo[b,f]thiazepin-11(10H)-one are not extensively detailed in the public domain, as a key intermediate for Quetiapine, it is susceptible to degradation under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[3][4] The thiazepine ring and the lactam functional group are likely points of reactivity.
Quantitative Data on Stability
The following table summarizes the expected degradation of Dibenzo[b,f]thiazepin-11(10H)-one under various stress conditions. This data is based on forced degradation studies of the final drug product, Quetiapine, and serves as an illustrative guide for the intermediate.[3]
| Stress Condition | Description | Time | Expected Degradation (%) |
| Acidic Hydrolysis | 1N HCl at 80°C | 1 hour | 10 - 20 |
| Basic Hydrolysis | 2N NaOH at room temperature | 2 hours | 15 - 25 |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 hours | 20 - 30 |
| Thermal Degradation | Solid state at 105°C | 24 hours | 5 - 15 |
| Photolytic Degradation | Solid state, exposed to UV light (254 nm) | 48 hours | 10 - 20 |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of Dibenzo[b,f]thiazepin-11(10H)-one and separating it from potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.02 M ammonium acetate buffer (pH 5.5) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile and water (1:1 v/v)
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Dibenzo[b,f]thiazepin-11(10H)-one reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution of Dibenzo[b,f]thiazepin-11(10H)-one in the diluent at the same concentration as the standard solution.
3. Forced Degradation Study Protocol:
-
Acidic Degradation: To 1 mL of the sample solution, add 1 mL of 1N HCl. Heat at 80°C for 1 hour. Cool and neutralize with 1N NaOH.
-
Basic Degradation: To 1 mL of the sample solution, add 1 mL of 2N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Then, prepare a sample solution.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours. Then, prepare a sample solution.
After subjecting the samples to the stress conditions, dilute them appropriately with the diluent and inject them into the HPLC system.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Dibenzo[b,f] thiazepin-11(10H)-one or Manufacturers, with SDS [mubychem.com]
- 2. lookchem.com [lookchem.com]
- 3. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 4. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Dibenzothiazepine Synthesis: A Guide to Safer Reagents
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on avoiding hazardous reagents in the synthesis of dibenzothiazepines. It offers troubleshooting advice and frequently asked questions in a user-friendly format, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents traditionally used in dibenzothiazepine synthesis?
A1: Traditional synthetic routes for dibenzothiazepines often employ hazardous reagents such as polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃).[1] These substances are corrosive, toxic, and require stringent handling procedures. PPA is a strong dehydrating agent used to promote cyclization, while POCl₃ is often used for chlorination and as a dehydrating agent.
Q2: What are the main principles of "green chemistry" applied to dibenzothiazepine synthesis?
A2: Green chemistry approaches to dibenzothiazepine synthesis focus on several key principles:
-
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives like polyethylene glycol (PEG-400), water, or ionic liquids.
-
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption.[2][3]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot and multicomponent reactions are excellent examples of this.
-
Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
Q3: Are there safer, effective alternatives to polyphosphoric acid (PPA) for the cyclization step?
A3: Yes, several safer alternatives to PPA have been developed. These include:
-
Microwave-assisted synthesis using glacial acetic acid: This method can significantly reduce reaction times and avoid the use of PPA.
-
Use of solid acid catalysts: Zeolites and other solid acids are being explored as recyclable and less hazardous alternatives to PPA.
-
One-pot synthesis protocols: These methods often utilize milder catalysts and conditions to achieve cyclization without the need for strong dehydrating agents.
Q4: What are the advantages of microwave-assisted synthesis for dibenzothiazepines?
A4: Microwave-assisted organic synthesis (MAOS) offers several advantages:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.
-
Increased Yields: In many cases, microwave synthesis leads to higher product yields compared to conventional heating methods.
-
Improved Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Greener Synthesis
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Catalyst | - Ensure the catalyst is fresh and active. - Experiment with different catalysts (e.g., zinc acetate, bleaching earth clay, iodine). - Optimize catalyst loading; too much or too little can be detrimental. |
| Suboptimal Reaction Temperature | - If using microwave synthesis, perform a temperature screening to find the optimal setting. - For conventional heating, ensure the reaction mixture reaches and maintains the target temperature. |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction time until TLC indicates the consumption of starting materials. |
| Solvent Effects | - The choice of solvent is critical. Screen different green solvents (e.g., PEG-400, ethanol, water, ionic liquids) to find the most effective one for your specific substrates. |
| Poor Quality Starting Materials | - Ensure the purity of your starting materials, particularly 2-aminothiophenol which can oxidize over time.[4] |
Issue 2: Formation of Side Products
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidation of 2-Aminothiophenol | - Use fresh 2-aminothiophenol. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas the solvent before use. |
| Formation of Disulfide Byproducts | - This is a common side reaction resulting from the oxidation of the thiol group.[4] - Minimize reaction time and temperature where possible. - An inert atmosphere can help mitigate this issue. |
| Incomplete Cyclization | - This can lead to the presence of intermediate Schiff bases or other acyclic compounds. - Ensure the catalyst is active and present in the correct amount. - Optimize reaction time and temperature to drive the cyclization to completion. |
| Decomposition of Product | - Some dibenzothiazepine derivatives can be sensitive to prolonged heating. - Minimize reaction time and avoid excessive temperatures. - Prompt work-up of the reaction mixture is recommended. |
Data Presentation: Comparison of Synthetic Methodologies
Table 1: Synthesis of 1,5-Benzothiazepine Derivatives
| Method | Solvent | Catalyst | Time | Yield (%) | Reference |
| Conventional | Dichloromethane | Bleaching Earth Clay | ~4 h | Lower | [2] |
| Conventional | Ethanol | Bleaching Earth Clay | ~4 h | Lower | [2] |
| Conventional | Acetonitrile | Bleaching Earth Clay | ~4 h | Lower | [2] |
| Green | PEG-400 | Bleaching Earth Clay | <1 h | >95% | [2] |
Table 2: Synthesis of Quetiapine (a Dibenzothiazepine Derivative)
| Method | Key Features | Overall Yield (%) | Reference |
| Traditional | Multi-step synthesis with isolation of intermediates. | Lower | [5] |
| Improved One-Pot | Five in-situ steps in one pot. | 70% | [5] |
Experimental Protocols
Protocol 1: Traditional Synthesis of Dibenzo[b,f][3][6]thiazepin-11(10H)-one (Hazardous Method)
This protocol involves the use of polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃).
Step 1: Cyclization using PPA
-
In a round-bottom flask, combine 2-(phenylthio)benzoic acid (1 equivalent) and polyphosphoric acid (PPA) (10-20 equivalents).
-
Heat the mixture with stirring at 120-140 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude dibenzo[b,f][3][6]thiazepin-11(10H)-one.
Step 2: Chlorination using POCl₃
-
In a separate flask, suspend the crude product from Step 1 in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated intermediate.
Protocol 2: Microwave-Assisted Green Synthesis of 1,5-Benzothiazepine Derivatives
This protocol utilizes microwave irradiation and a greener solvent.
-
In a microwave-safe reaction vessel, combine the appropriate chalcone (1 mmol), 2-aminothiophenol (1 mmol), and a catalytic amount of bleaching earth clay.
-
Add polyethylene glycol (PEG-400) (3-5 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 60-80 °C) for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-benzothiazepine derivative.[2]
Visualizations
Caption: A comparison of traditional hazardous and greener synthesis workflows.
Caption: A troubleshooting workflow for green dibenzothiazepine synthesis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. thieme-connect.com [thieme-connect.com]
Troubleshooting low yields in the synthesis of quetiapine intermediates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of key intermediates of Quetiapine, a crucial atypical antipsychotic medication. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of Quetiapine where yield loss is common?
A1: The synthesis of Quetiapine typically involves three key stages where researchers may experience suboptimal yields:
-
Formation of the Lactam Core: The synthesis of the dibenzo[b,f][1]thiazepine-11(10H)-one intermediate. While modern methods report high yields, older procedures were often associated with lower outputs and the use of hazardous materials.[2]
-
Chlorination of the Lactam: The conversion of dibenzo[b,f][1]thiazepine-11(10H)-one to 11-chloro-dibenzo[b,f][1]thiazepine. This step is critical, and side reactions such as hydrolysis can significantly reduce the yield and purity of the product.[1]
-
Final Condensation: The reaction of 11-chloro-dibenzo[b,f][1]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine to form Quetiapine. Incomplete reactions or the formation of side products can lead to lower yields.
Q2: What are some common impurities that can arise during the synthesis of Quetiapine?
A2: Several impurities can be formed during the synthesis of Quetiapine, and their presence can indicate specific problems in the reaction steps. Some of the known impurities include desethanolquetiapine, N-formylpiperazinylthiazepine, quetiapine carboxylate, N-ethylpiperazinylthiazepine, ethyl quetiapine, and bis(dibenzo)piperazine.[3] Additionally, oxidative degradation can lead to the formation of Quetiapine N-oxide and Quetiapine S-oxide.[4][5] The presence of unreacted starting materials, such as 11-piperazinyl dibenzo[b,f][1]thiazepine, in the final product can also be an issue.[6]
Q3: How can I minimize the hydrolysis of 11-chloro-dibenzo[b,f][1]thiazepine during workup?
A3: Hydrolysis of the chloro intermediate back to the starting lactam is a significant cause of yield loss.[1] To minimize this, it is crucial to avoid prolonged contact with water during the washing steps. A suggested method involves washing the reaction mixture containing the chloro intermediate with an organic or inorganic base solution.[1] This helps to neutralize any acidic byproducts without promoting significant hydrolysis.
Troubleshooting Low Yields
Problem 1: Low yield in the synthesis of dibenzo[b,f][1][2]thiazepine-11(10H)-one.
Possible Causes and Solutions:
-
Incomplete Cyclization: The intramolecular cyclization may not have gone to completion.
-
Solution: Ensure the cyclization agent, such as polyphosphoric acid, is of good quality and used in sufficient quantity. The reaction temperature and time are also critical; for instance, heating at 100-105°C for 6-8 hours has been reported to give a high yield.[7]
-
-
Suboptimal Starting Materials: The purity of the starting materials, such as 2-aminodiphenyl sulfide and phenyl chloroformate, can affect the yield.
Problem 2: Low yield and poor quality of 11-chloro-dibenzo[b,f][1][2]thiazepine.
Possible Causes and Solutions:
-
Hydrolysis of the Product: As mentioned in the FAQs, the chloro intermediate is susceptible to hydrolysis.
-
Solution: Minimize contact with water during workup. Use a basic wash instead of a neutral water wash to remove acidic impurities.[1]
-
-
Inefficient Chlorination: The chlorinating agent may not be reactive enough, or the reaction conditions may be suboptimal.
-
Solution: Ensure the chlorinating agent, such as phosphorus oxychloride or a Vilsmeier reagent, is fresh. The reaction is often carried out in the presence of an organic base like N,N-dimethylaniline at reflux.[9] The use of a Vilsmeier reagent, prepared from di-(trichloromethyl)carbonate and DMF, has been reported to give high yields (82-92%) under milder conditions.
-
-
Purification Issues: The product may be difficult to separate from the reaction mixture.
-
Solution: Proper workup is crucial. After the reaction, the mixture can be cooled, and the product can be isolated. Recrystallization from a suitable solvent like toluene can improve purity.[10]
-
Problem 3: Low yield in the final condensation to form Quetiapine.
Possible Causes and Solutions:
-
Incomplete Reaction: The condensation reaction may not have reached completion.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
-
Solution: The choice of base and solvent can influence the reaction outcome. An inorganic base like sodium carbonate is commonly used. The reaction can be carried out in solvents such as n-butanol, toluene, or DMF.[6] Optimizing these conditions can help to minimize side reactions. A green chemistry approach using water as a solvent in the presence of a phase transfer catalyst has also been reported to give high conversion rates.[11]
-
Data Presentation
Table 1: Reported Yields for the Synthesis of Dibenzo[b,f][1]thiazepine-11(10H)-one
| Method | Starting Materials | Key Reagents | Yield (%) | Reference |
| One-pot via Smiles Rearrangement | Substituted 2-aminothiophenols and 2-bromobenzamides | - | 70-92 | [8] |
| Improved Process | 2-nitro diphenyl sulfide | Iron powder, NH4Cl, Phenyl chloroformate, Polyphosphoric acid | 99 | [7] |
| One-pot Synthesis | 1-chloro-2-nitrobenzene | Thiophenol, Iron powder, Acetic acid, Triphosgene | 70 | [2] |
Table 2: Reported Yields for the Chlorination of Dibenzo[b,f][1]thiazepine-11(10H)-one
| Chlorinating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| Phosphorus Oxychloride | N,N-dimethylaniline | Toluene | - | [9] |
| Vilsmeier Reagent (from BTC and DMF) | - | Toluene | 82-92 | [10] |
| Phosphorus Oxychloride | Triethylamine and an inorganic base | Toluene | 91-96 | [12] |
Experimental Protocols
Protocol 1: Synthesis of Dibenzo[b,f][1]thiazepine-11(10H)-one (Improved Process) [7]
-
Preparation of 2-(phenylthio)aniline: A mixture of 2-nitro diphenyl sulfide, iron powder, and ammonium chloride in an aqueous solution is refluxed.
-
After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The product is extracted with toluene.
-
Formation of 2-(phenylthio)phenyl carbamate: To the toluene solution of 2-(phenylthio)aniline, phenyl chloroformate is added, followed by a solution of sodium carbonate. The mixture is heated to 60-65°C.
-
Cyclization: The resulting carbamate is slowly added to a solution of polyphosphoric acid at 65°C. The reaction mixture is then heated to 100-105°C for 6-8 hours.
-
Workup: The reaction mixture is cooled, and ice-cold water is added. The precipitated product is filtered, washed with acetone, and dried.
Protocol 2: Synthesis of 11-Chloro-dibenzo[b,f][1]thiazepine [9]
-
A round-bottom flask is charged with dibenzo[b,f][1]thiazepine-11(10H)-one, phosphorus oxychloride, and N,N-dimethylaniline.
-
The suspension is heated to a gentle reflux for 6 hours.
-
The resulting solution is allowed to cool to room temperature.
-
The product is then isolated and purified.
Protocol 3: Synthesis of Quetiapine (Final Condensation) [6]
-
A reaction vessel is charged with 11-piperazinyl dibenzo[b,f][1]thiazepine hydrochloride, 2-(2-chloroethoxy)ethanol, a solvent (e.g., n-butanol), an inorganic base (e.g., sodium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and optionally an alkali metal halide (e.g., sodium iodide).
-
The mixture is heated to reflux for 12-24 hours.
-
After the reaction, the mixture is cooled, and the solid phase is separated to obtain a liquid filtrate containing the quetiapine base.
-
The quetiapine base can then be converted to a pharmaceutically acceptable salt, such as the hemifumarate.
Visualizations
Caption: Synthetic pathway of Quetiapine highlighting key intermediates.
Caption: A logical workflow for troubleshooting low yields in Quetiapine synthesis.
References
- 1. JP2010053044A - Method for producing 11-chlorodibenzo[b,f][1,4]thiazepine - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. CN103804320A - Preparation method of 11-chlorodibenzo[b,f][1,4]thiazepine in presence of Vilsmeier reagent - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
Technical Support Center: Metal-Free Synthesis of Dibenzothiazepinones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the metal-free synthesis of dibenzothiazepinones.
Troubleshooting Guide
This guide addresses common issues encountered during the metal-free synthesis of dibenzothiazepinones, particularly focusing on acid-catalyzed cyclization methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[1] 2. Degradation of starting material or product. 3. Insufficiently strong acid catalyst. 4. Reaction temperature is too low.[1] | 1. Increase reaction time and monitor progress using TLC. 2. Ensure anhydrous conditions and use freshly distilled solvents. 3. Switch to a stronger acid catalyst (e.g., from p-toluenesulfonic acid to polyphosphoric acid or triflic acid). 4. Gradually increase the reaction temperature, for example, from 80°C to 100-160°C.[1] |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. The acid catalyst is promoting undesired reactions. | 1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials by recrystallization or column chromatography. 3. Screen different acid catalysts (e.g., methanesulfonic acid, sulfuric acid) to find one with higher selectivity. |
| Starting Material Remains Unreacted | 1. The catalyst is not active enough. 2. The reaction time is too short. 3. The reaction temperature is insufficient to overcome the activation energy.[1] | 1. Increase the concentration of the acid catalyst.[1] 2. Extend the reaction duration and monitor by TLC. 3. Increase the reaction temperature in increments of 10-20°C.[1] |
| Product is Difficult to Purify | 1. The product has similar polarity to the remaining starting material or byproducts. 2. The product is a viscous oil or a solid that is difficult to crystallize. | 1. Utilize a different solvent system for column chromatography to improve separation. 2. Attempt trituration with a non-polar solvent to induce crystallization. If the product is an oil, try dissolving it in a minimal amount of a good solvent and adding a poor solvent to precipitate the product. |
| Inconsistent Results | 1. Variability in the quality of reagents or solvents. 2. Fluctuations in reaction temperature. 3. Atmospheric moisture affecting the reaction. | 1. Use high-purity, anhydrous reagents and solvents for each experiment. 2. Employ an oil bath or a heating mantle with a temperature controller for precise temperature management. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common metal-free methods for synthesizing dibenzothiazepinones?
A1: The most prevalent metal-free method is the intramolecular cyclization of a 2-(phenylthio)phenylcarbamate or a 2-(2-aminophenylthio)benzoic acid derivative.[1][2] This is typically achieved using strong acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid.[1][2]
Q2: Why is polyphosphoric acid (PPA) frequently used in these cyclization reactions?
A2: Polyphosphoric acid serves as both a strong acid catalyst and a powerful dehydrating agent, which facilitates the intramolecular cyclization to form the dibenzothiazepinone ring system.[2][3][4]
Q3: What are the typical reaction conditions for a PPA-catalyzed cyclization?
A3: A common procedure involves heating the carbamate precursor with an excess of PPA at temperatures ranging from 100°C to 160°C for several hours.[1][2]
Q4: Can I use other acids instead of PPA?
A4: Yes, other strong acids like sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid can also be used.[1] However, the reaction conditions, such as temperature and reaction time, may need to be optimized for each specific acid. Triflic acid is another powerful option for promoting dehydrative cyclizations.[5][6]
Q5: My reaction is sluggish. What can I do to improve the reaction rate?
A5: Increasing the reaction temperature is a common strategy to accelerate the reaction.[1] Alternatively, you can try using a stronger acid catalyst or increasing the concentration of the current catalyst.[1]
Q6: How can I minimize the formation of charred, polymeric byproducts?
A6: Charring is often a result of excessively high temperatures or prolonged reaction times. It is crucial to carefully control the temperature and monitor the reaction progress closely. Once the reaction is complete, prompt work-up can prevent further degradation.
Q7: What is the best way to work up a reaction involving polyphosphoric acid?
A7: The reaction mixture should be cooled to about 80°C before slowly and carefully adding it to ice-cold water with vigorous stirring.[2] This will hydrolyze the PPA and precipitate the crude product, which can then be collected by filtration.
Q8: Are there any greener, more environmentally friendly metal-free alternatives?
A8: While acid-catalyzed methods are common, research into greener alternatives is ongoing. Exploring solvent-free conditions or using recyclable solid acid catalysts could be potential avenues. Microwave-assisted synthesis can also be a greener approach by reducing reaction times and energy consumption.
Data Presentation
Table 1: Comparison of Acid Catalysts for the Cyclization of 2-(2-aminophenylthio)benzoic acid
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid | 100-105 | 6-8 | 99 | [2] |
| Sulfuric Acid | 100-160 | Variable | Not Specified | [1] |
| p-Toluenesulfonic Acid | 100-160 | Variable | Not Specified | [1] |
Experimental Protocols
Key Experiment: Synthesis of Dibenzo[b,f][7][8]thiazepin-11(10H)-one via PPA-Catalyzed Cyclization of Phenyl 2-(phenylthio)phenylcarbamate [2]
Materials:
-
Phenyl 2-(phenylthio)phenylcarbamate
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (e.g., 1520 g for a large-scale reaction).
-
Heat the PPA to 65°C with stirring.
-
Slowly add the phenyl 2-(phenylthio)phenylcarbamate to the warm PPA.
-
Increase the temperature of the reaction mixture to 100-105°C and maintain it for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to approximately 80°C.
-
Carefully and slowly pour the hot reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sparingly with acetone.
-
Dry the product to obtain dibenzo[b,f][7][8]thiazepin-11(10H)-one as an off-white solid.
Visualizations
References
- 1. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. Triflic Acid-Catalyzed Reaction Gives Diaryl Sulfones - ChemistryViews [chemistryviews.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Denitrocyclization in Dibenzothiazepinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing denitrocyclization as a key step in the synthesis of dibenzothiazepinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the role of denitrocyclization in the synthesis of dibenzo[b,f][1][2]thiazepin-11(10H)-ones?
A1: Denitrocyclization is a crucial intramolecular cyclization step for the synthesis of the dibenzo[b,f][1][2]thiazepin-11(10H)-one core structure. This reaction involves an intramolecular aromatic nucleophilic substitution (SNAr) where a nucleophile displaces a nitro group on an aromatic ring, leading to the formation of the seven-membered thiazepinone ring. A common starting material for this key step is 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides.[1]
Q2: What type of reaction is denitrocyclization in this context?
A2: The denitrocyclization to form dibenzothiazepinones is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the amide nitrogen acts as an internal nucleophile, attacking the carbon atom bearing a nitro group on the adjacent aromatic ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the nitro groups.
Q3: What are the typical bases used to promote the denitrocyclization reaction?
A3: Efficient procedures for the denitrocyclization in the synthesis of dibenzo[b,f][1][2]thiazepin-11(10H)-ones have been developed using various bases.[1] While specific bases can vary depending on the substrate and desired reaction kinetics, common choices in similar organic transformations include strong, non-nucleophilic bases like sodium hydride (NaH), or alkali metal carbonates such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO. The base is required to deprotonate the amide nitrogen, increasing its nucleophilicity to facilitate the intramolecular attack.
Q4: What are the subsequent steps after the successful synthesis of the dibenzothiazepinone core?
A4: Following the successful formation of the dibenzothiazepinone ring system, further functionalization is often carried out. For instance, a remaining nitro group on the newly formed heterocyclic product can be reduced to a primary amine. This amine can then be transformed into a variety of amides through acylation with different carboxylic acids, allowing for the synthesis of a library of derivatives for biological screening.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Deprotonation of the Amide: The chosen base may not be strong enough to deprotonate the amide precursor effectively. 2. Presence of Water: Moisture in the reaction can quench the base (especially organometallics or hydrides) and inhibit the reaction. 3. Steric Hindrance: Bulky substituents near the reaction centers may hinder the intramolecular cyclization. 4. Deactivated Aromatic Ring: While the dinitro substitution is activating, other substituents on the rings could electronically disfavor the reaction. | 1. Stronger Base: Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Higher Temperature: Increase the reaction temperature to overcome the activation energy barrier. 4. Substrate Re-evaluation: Re-assess the electronic properties of your specific substrate. |
| Formation of Side Products | 1. Intermolecular Reactions: At high concentrations, intermolecular side reactions may compete with the desired intramolecular cyclization. 2. Decomposition of Starting Material: The starting material or product may be unstable under the reaction conditions (e.g., high temperature or very strong base). 3. Alternative Cyclization Pathways: If other nucleophilic or electrophilic sites exist in the molecule, alternative cyclization products may form. | 1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway. 2. Optimize Conditions: Screen different bases, solvents, and temperatures to find conditions that minimize decomposition. Consider a milder base or lower reaction temperature for a longer reaction time. 3. Protecting Groups: If applicable, use protecting groups to block alternative reactive sites. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Inadequate Amount of Base: An insufficient amount of base will result in incomplete deprotonation of the starting material. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and ensure it has gone to completion before workup. Increase reaction time or temperature as needed. 2. Increase Base Stoichiometry: Use a slight excess of the base to ensure complete deprotonation. 3. Solvent Screening: Test different anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP) in which your starting material has better solubility. |
| Difficulty in Product Purification | 1. Similar Polarity of Starting Material and Product: The starting material and the cyclized product may have similar polarities, making chromatographic separation difficult. 2. Presence of Tar-like Impurities: Harsh reaction conditions can lead to the formation of polymeric or tar-like byproducts. | 1. Recrystallization: Attempt to purify the product by recrystallization using a suitable solvent system. 2. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. 3. Reaction Condition Refinement: Revisit the reaction conditions to minimize the formation of impurities. |
Experimental Protocols
General Protocol for Denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of the 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amide substrate in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to a suspension of a suitable base (e.g., 1.2 equivalents of NaH or 3 equivalents of K₂CO₃) in the same solvent at room temperature.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of dibenzothiazepinones via denitrocyclization.
Caption: Troubleshooting logic for addressing low product yield in denitrocyclization reactions.
References
Validation & Comparative
A Comparative Guide to Dibenzo[b,f]thiazepin-11(10H)-one and Dibenz[b,f]oxazepin-11(10H)-one for Researchers and Drug Development Professionals
An objective analysis of the chemical, structural, and potential biological properties of two closely related heterocyclic scaffolds.
This guide provides a comprehensive comparison of Dibenzo[b,f]thiazepin-11(10H)-one and Dibenz[b,f]oxazepin-11(10H)-one, two tricyclic heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry. While structurally similar, the substitution of a sulfur atom with an oxygen atom in the central seven-membered ring significantly influences their physicochemical properties and potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of their key characteristics, supported by experimental data and detailed protocols.
Core Structural Comparison
Dibenzo[b,f]thiazepin-11(10H)-one and Dibenz[b,f]oxazepin-11(10H)-one share a common tricyclic framework, consisting of two benzene rings fused to a central seven-membered ring, a thiazepine or oxazepine, respectively. The key difference lies in the heteroatom at position 5 of the central ring – a sulfur atom in the thiazepin derivative and an oxygen atom in the oxazepin analog. This seemingly minor change has notable implications for the molecule's geometry and electronic properties.
A Comparative Analysis of Dibenzothiazepine and Dibenzodiazepine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dibenzothiazepine and dibenzodiazepine scaffolds, two privileged structures in medicinal chemistry, particularly in the development of atypical antipsychotics. This document will delve into their chemical properties, synthesis, pharmacological profiles, and structure-activity relationships, supported by experimental data and detailed methodologies.
Structural and Chemical Properties: A Tale of Two Heterocycles
The core structural difference between the dibenzothiazepine and dibenzodiazepine scaffolds lies in the seven-membered ring. Dibenzothiazepines feature a sulfur and a nitrogen atom, whereas dibenzodiazepines contain two nitrogen atoms. This seemingly subtle difference significantly influences their three-dimensional conformation, physicochemical properties, and ultimately, their biological activity.
Dibenzothiazepine Scaffold: The presence of the sulfur atom imparts a unique "butterfly" conformation to the tricyclic system. This scaffold is a key component of drugs like quetiapine.
Dibenzodiazepine Scaffold: This scaffold is famously represented by clozapine, the archetypal atypical antipsychotic. The two nitrogen atoms in the central ring allow for various substitution patterns, significantly impacting the pharmacological profile.
Chemical Stability
Forced degradation studies on representative drugs provide insights into the inherent stability of these scaffolds.
Clozapine (Dibenzodiazepine): Studies have shown that clozapine is susceptible to degradation under acidic hydrolysis and oxidative conditions.[1][2] One of the degradation products identified under acidic conditions is N-methylpiperazine.[2]
Quetiapine (Dibenzothiazepine): Quetiapine fumarate has been found to be significantly degraded under acidic, basic, and oxidative stress conditions.[3][4]
While both scaffolds exhibit susceptibility to degradation under stress conditions, the specific degradation pathways and products differ, which can have implications for drug formulation and storage.
Synthesis of the Core Scaffolds
The synthesis of these tricyclic systems is a critical aspect of developing new derivatives.
Synthesis of the Dibenzothiazepine Scaffold
A common route to the dibenzothiazepine core involves the condensation of a substituted 2-aminothiophenol with a suitable cyclic precursor. For instance, a multi-step process can be employed starting from the reaction of 2-mercaptobenzoic acid with a substituted nitro-phenyl derivative, followed by reduction of the nitro group and subsequent cyclization to form the dibenzothiazepinone scaffold.[5] Another approach involves the reaction of 2-halobenzaldehydes with 2-aminothiophenol, which can be facilitated by microwave irradiation to improve reaction times and yields.
Synthesis of the Dibenzodiazepine Scaffold
The synthesis of the dibenzodiazepine scaffold can be achieved through various methods, including palladium-catalyzed reactions. One strategy involves an intramolecular Buchwald-Hartwig amination.[6] Multicomponent reactions (MCRs) have also been developed to rapidly access diverse 1,4-benzodiazepine scaffolds in a few steps.[7][8] For example, an Ugi four-component reaction (Ugi-4CR) can be employed, followed by deprotection and cyclization to form the diazepine ring.[7]
Pharmacological Profile: A Comparative Look at Receptor Interactions
The therapeutic effects and side-effect profiles of drugs based on these scaffolds are largely determined by their interactions with various neurotransmitter receptors. Atypical antipsychotics, in general, exhibit a broad receptor binding profile.
Quantitative Receptor Binding Data
The following table summarizes the receptor binding affinities (Ki, nM) of quetiapine (dibenzothiazepine) and clozapine (dibenzodiazepine) for key receptors implicated in the treatment of psychosis. Lower Ki values indicate higher binding affinity.
| Receptor | Quetiapine (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D₂ | + | + |
| Serotonin 5-HT₂ₐ | +++ | +++ |
| Histamine H₁ | +++ | ++++ |
| Muscarinic M₁ | + | ++++ |
| Adrenergic α₁ | +++ | ++++ |
Data compiled from multiple sources. The number of '+' signs provides a qualitative representation of binding affinity (more '+' indicates higher affinity).[9]
As the table indicates, both clozapine and quetiapine are weak antagonists at the dopamine D₂ receptor but show high affinity for the serotonin 5-HT₂ₐ receptor, a hallmark of atypical antipsychotics.[9] However, clozapine demonstrates a significantly higher affinity for muscarinic M₁ and histamine H₁ receptors, which contributes to its distinct side-effect profile, including sedation and weight gain.[9]
Experimental Protocols
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific G-protein coupled receptor (e.g., Dopamine D₂ or Serotonin 5-HT₂ₐ).
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D₂ or 5-HT₂ₐ receptors)
-
Radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors)
-
Test compounds (unlabeled) at various concentrations
-
Non-specific binding inhibitor (e.g., haloperidol for D₂, ketanserin for 5-HT₂ₐ)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding inhibitor, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Concepts
Signaling Pathway of Atypical Antipsychotics
Caption: Antipsychotic signaling pathway.
Experimental Workflow for Novel Antipsychotic Discovery
Caption: Drug discovery workflow.
Conclusion
Both dibenzothiazepine and dibenzodiazepine scaffolds have proven to be exceptionally valuable in the development of CNS-active drugs, particularly atypical antipsychotics. Their distinct structural features lead to different physicochemical properties and pharmacological profiles. The choice of scaffold for a drug discovery program will depend on the desired target engagement and side-effect profile. A thorough understanding of their comparative chemistry, synthesis, and pharmacology is essential for the rational design of new and improved therapeutic agents.
References
- 1. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Quetiapine from Diverse Synthetic Routes of Dibenzo[b,f]thiazepin-11(10H)-one
A Guide for Researchers and Drug Development Professionals
The synthetic pathway to an active pharmaceutical ingredient (API) is a critical determinant of its final purity, impurity profile, and, consequently, its therapeutic efficacy and safety. In the manufacturing of the atypical antipsychotic drug Quetiapine, the synthesis of the key intermediate, Dibenzo[b,f]thiazepin-11(10H)-one, represents a crucial juncture where process variables can significantly impact the quality of the final drug substance. This guide provides a comparative analysis of Quetiapine synthesized from Dibenzo[b,f]thiazepin-11(10H)-one derived from different synthetic routes, with a focus on how these pathways may influence the ultimate efficacy of the drug through variations in impurity profiles.
Introduction to Quetiapine and the Significance of its Synthesis Route
Quetiapine is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The efficacy and safety of Quetiapine are intrinsically linked to its purity and the absence of potentially harmful impurities. The synthesis of Quetiapine typically involves the condensation of Dibenzo[b,f]thiazepin-11(10H)-one with N-(2-hydroxyethoxy)ethyl piperazine. Therefore, the synthetic route employed to produce this key dibenzothiazepinone intermediate can introduce specific process-related impurities that may carry over to the final Quetiapine product.
This comparison will focus on two prominent synthetic routes to Dibenzo[b,f]thiazepin-11(10H)-one:
-
Route 1: Multi-step Synthesis via 2-(Phenylthio)aniline
-
Route 2: One-Pot Synthesis from 1-Chloro-2-nitrobenzene
The choice of a particular synthetic route in pharmaceutical manufacturing is a multifactorial decision, weighing aspects like yield, cost, safety, environmental impact, and the impurity profile of the final product.
Comparative Analysis of Synthetic Routes and Potential Impurity Profiles
The synthetic pathway to Dibenzo[b,f]thiazepin-11(10H)-one dictates the potential impurities that may arise. These impurities can be unreacted starting materials, intermediates, byproducts of side reactions, or reagents.
| Parameter | Route 1: Multi-step Synthesis via 2-(Phenylthio)aniline | Route 2: One-Pot Synthesis from 1-Chloro-2-nitrobenzene |
| Starting Materials | 2-Nitro diphenyl sulfide, Phenyl chloroformate | 1-Chloro-2-nitrobenzene, Thiophenol |
| Key Intermediates | 2-(Phenylthio)aniline, Phenyl-2-phenylthiophenylcarbamate | (2-Nitrophenyl)(phenyl)sulfane, 2-(Phenylthio)aniline |
| Overall Yield | High (Yield for the final cyclization step is reported as 99%)[2] | Reported as 70% overall yield[3] |
| Purity of Intermediate | High (99.9% by HPLC for the final intermediate)[2] | High (>99% purity for the final intermediate)[3] |
| Potential Process-Related Impurities in Final Quetiapine | Unreacted 2-(phenylthio)aniline, residual cyclizing agents (e.g., polyphosphoric acid), byproducts from carbamate formation. | Residual starting materials like thiophenol, byproducts from the one-pot reaction sequence. |
Note: Direct comparative studies on the impurity profiles of Quetiapine resulting from these specific routes are not extensively available in the public domain. The potential impurities listed are based on the described synthetic steps.
Experimental Protocols
Route 1: Multi-step Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one via 2-(Phenylthio)aniline
This route involves the reduction of 2-nitro diphenyl sulfide to 2-(phenylthio)aniline, followed by reaction with phenyl chloroformate to form a carbamate intermediate, which is then cyclized.
Step 1: Synthesis of 2-(Phenylthio)aniline To a solution of 2-nitro diphenyl sulfide in water, iron powder and ammonium chloride are added. The reaction mixture is refluxed for 3-4 hours. After completion, the catalyst is filtered off, and the product is extracted with toluene.[2]
Step 2: Synthesis of Phenyl-2-phenylthiophenylcarbamate To the toluene solution of 2-(phenylthio)aniline, phenyl chloroformate is added at 50-55°C. A solution of sodium carbonate is then added, and the mixture is heated at 60-65°C for 2 hours. The organic layer is then separated.[2]
Step 3: Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one The crude phenyl-2-phenylthiophenylcarbamate is slowly added to polyphosphoric acid at 65°C. The reaction is heated to 100-105°C for 6-8 hours. The mixture is then cooled, and ice-cold water is added to precipitate the product, which is then filtered and dried.[2]
Route 2: One-Pot Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one
This streamlined approach begins with commercially available starting materials and proceeds through several in-situ steps to yield the final intermediate.
Experimental Procedure: This process involves the reaction of 1-chloro-2-nitrobenzene with thiophenol in the presence of a base to yield (2-nitrophenyl)(phenyl)sulfane. This is followed by an in-situ reduction with iron powder in the presence of acetic acid to afford 2-(phenylthio)aniline. This intermediate then reacts in-situ with triphosgene followed by cyclization to yield Dibenzo[b,f]thiazepin-11(10H)-one.[4]
Impact of Impurities on Quetiapine Efficacy
Process-related impurities in Quetiapine can have significant implications for its efficacy and safety. The presence of these unwanted chemicals, even in trace amounts, may influence the drug's stability, bioavailability, and pharmacological activity. Moreover, some impurities may have their own pharmacological or toxicological effects.
A number of impurities in Quetiapine have been identified and characterized, some of which are related to the synthetic process.[5] These include:
-
Desethanol Quetiapine: An impurity where the ethanol group on the side chain is absent.
-
N-Formyl Piperazinyl Thiazepine: An impurity with a formyl group on the piperazine ring.
-
Ethylpiperazinyl Thiazepine: An impurity with an ethyl group on the piperazine ring.
-
1,4-bis(dibenzo[b,f][2][3]thiazepin-11-yl) piperazine: A dimeric impurity.
While the specific impact of each of these impurities on the clinical efficacy of Quetiapine is not extensively detailed in publicly available literature, regulatory bodies like the ICH have strict guidelines on the qualification and control of impurities in drug substances. The presence of unknown or unqualified impurities can pose a risk to patient safety and may affect the drug's overall therapeutic effect. For instance, impurities with structural similarity to Quetiapine could potentially interact with the same receptors, leading to altered efficacy or adverse effects.
Analytical Methods for Impurity Profiling
To ensure the quality and consistency of Quetiapine, robust analytical methods are essential for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Typical HPLC-UV Method Parameters:
| Parameter | Value |
| Column | C18 stationary phase |
| Mobile Phase | A mixture of phosphate buffer, acetonitrile, and methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection | 220 nm |
This method has been shown to be effective in separating Quetiapine from its known related compounds, with a resolution of greater than 2.9 between the main peak and impurities.[6]
Visualizing the Synthetic Pathways and Workflows
Caption: Comparative synthetic pathways to Quetiapine.
References
- 1. Quetiapine - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
A Comparative Guide to the Synthetic Routes of Dibenzo[b,f]thiazepin-11(10H)-one
Dibenzo[b,f]thiazepin-11(10H)-one is a crucial tricyclic lactam that serves as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of various synthetic routes to this important compound, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
Several synthetic strategies for Dibenzo[b,f]thiazepin-11(10H)-one have been developed, each with its own set of advantages and limitations. The primary approaches involve the formation of a central seven-membered thiazepine ring through intramolecular cyclization. Key bond-forming strategies include the Smiles rearrangement, Ullmann condensation, and Buchwald-Hartwig amination, as well as several one-pot methodologies designed to improve overall efficiency.[3][4][5]
Core Synthetic Pathways
Smiles Rearrangement Route
A facile and efficient metal-free approach for synthesizing Dibenzo[b,f]thiazepin-11(10H)-one utilizes the Smiles rearrangement.[3][6] This one-pot method involves the reaction of a halobenzenethiol with an N-substituted nitrobenzamide.[7] The process is noted for its high yields (70-92%) and environmentally friendly conditions, avoiding the use of metal catalysts.[3][7] This makes it an attractive option for large-scale synthesis where metal contamination and catalyst cost are concerns.[8]
Ullmann Condensation and Cyclization
Classical routes often employ an Ullmann-type condensation to form a key C-S bond.[5] For instance, the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene can be used to prepare the 2-(2-nitrophenylthio)benzoic acid intermediate.[9][10] This is followed by reduction of the nitro group and subsequent intramolecular cyclization.[10] While effective, traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5]
One-Pot Multi-Step Syntheses
To improve efficiency and reduce waste, several one-pot syntheses have been developed. One such method starts from 1-chloro-2-nitrobenzene and involves five in-situ steps to yield the final product in approximately 70% overall yield with high purity (>99%).[1][2] Another efficient one-pot process begins with 2-(phenylthio)aniline, which undergoes reaction with triphosgene followed by cyclization in the presence of methanesulfonic acid, affording the product in 80% overall yield.[8] These methods are advantageous from both an ecological and economical standpoint as they minimize the isolation of intermediates and the use of multiple solvents.[2][8]
Intramolecular Buchwald-Hartwig Amination
Modern synthetic approaches have utilized the palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation step to create the seven-membered ring.[4][11] This reaction is known for its broad substrate scope and functional group tolerance.[12] The synthesis involves preparing a precursor containing an amino group and an aryl halide, which then undergoes intramolecular cyclization.[11] Optimization of catalysts and ligands, such as using Xantphos with a palladium acetate source, has been crucial for achieving high yields in this cyclization step.[11]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to Dibenzo[b,f]thiazepin-11(10H)-one.
| Synthetic Route | Key Reaction | Starting Materials | Overall Yield (%) | Key Reagents/Catalysts | Advantages | Disadvantages |
| Smiles Rearrangement | Intramolecular Nucleophilic Aromatic Substitution | Halobenzenethiol, N-substituted nitrobenzamide | 70-92%[3][6] | Base (e.g., K2CO3) | Metal-free, high yields, environmentally friendly.[3][7] | May have substrate scope limitations. |
| One-Pot from 1-chloro-2-nitrobenzene | Multi-step in-situ reactions | 1-chloro-2-nitrobenzene, Thiophenol | ~70%[1] | NaOH, Iron powder, NH4Cl, Phenyl chloroformate, PPA | High purity, one-pot efficiency.[1][13] | Involves multiple reaction types in one pot. |
| One-Pot from 2-(phenylthio)aniline | Phosgenation and Friedel-Crafts acylation | 2-(phenylthio)aniline | ~80%[8] | Triphosgene, Methanesulfonic acid | High yield, simple work-up.[8] | Use of triphosgene (a phosgene equivalent). |
| Ullmann Condensation Route | C-S Coupling and Amide Cyclization | Dithiosalicylic acid, 1-chloro-2-nitrobenzene | Moderate to Good | Copper catalyst, Reducing agent (e.g., H2/Pd) | Uses inexpensive starting materials.[10] | Often requires harsh reaction conditions.[5] |
| Buchwald-Hartwig Amination | Intramolecular C-N Coupling | 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative | Variable (step yield can be high) | Pd(OAc)2, Xantphos, K2CO3 | Mild conditions, good functional group tolerance.[11][12] | Requires expensive palladium catalyst and ligand. |
Visualization of a Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one, highlighting the convergence of different precursor routes to key intermediates.
Caption: Generalized synthetic pathways to Dibenzo[b,f]thiazepin-11(10H)-one.
Experimental Protocols
Synthesis via Smiles Rearrangement (One-Pot)
This protocol is adapted from a method described for the synthesis of a library of dibenzo[b,f][3][14]thiazepin-11(10H)-ones.[3]
-
Step 1: Preparation of N-aryl-2-chlorobenzamide: To a solution of 2-chlorobenzoic acid (1.0 mmol) in dichloromethane (10 mL), oxalyl chloride (1.2 mmol) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure. The resulting acid chloride is dissolved in dichloromethane (10 mL) and added dropwise to a solution of the appropriate aniline (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C. The reaction is stirred overnight at room temperature. The mixture is washed with water and brine, dried over Na2SO4, and concentrated to give the N-aryl-2-chlorobenzamide, which is used without further purification.
-
Step 2: Smiles Rearrangement: A mixture of the N-aryl-2-chlorobenzamide (1.0 mmol), 2-aminothiophenol (1.1 mmol), and potassium carbonate (2.0 mmol) in DMSO (5 mL) is heated at 120 °C for 12 hours.
-
Step 3: Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the desired Dibenzo[b,f]thiazepin-11(10H)-one.
One-Pot Synthesis from 2-(phenylthio)aniline
This protocol is based on an efficient one-pot synthesis method.[8]
-
Step 1: Reaction with Triphosgene: In a reaction vessel under an inert atmosphere, 2-(phenylthio)aniline (1.0 mmol) is dissolved in a suitable anhydrous solvent (e.g., toluene, 10 mL). The solution is cooled to 0 °C. A solution of triphosgene (0.4 mmol) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours until the formation of the isocyanate is complete (monitored by TLC or IR spectroscopy).
-
Step 2: Intramolecular Cyclization: Methanesulfonic acid (5.0 mmol) is added carefully to the reaction mixture. The mixture is then heated to 80-90 °C and stirred for 4-6 hours.
-
Step 3: Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove acid, and then washed with a small amount of a cold organic solvent (e.g., acetone). The solid is dried under vacuum to yield Dibenzo[b,f]thiazepin-11(10H)-one with high purity.[8][13]
Synthesis via Ullmann Condensation and Cyclization
This protocol describes a multi-step synthesis starting from 1-chloro-2-nitrobenzene.[13]
-
Step 1: Synthesis of (2-nitrophenyl)(phenyl)sulfane: To a solution of thiophenol (1.1 eq) and NaOH (1.2 eq) in isopropyl alcohol, 1-chloro-2-nitrobenzene (1.0 eq) is added slowly. The solution is refluxed for 6 hours. After completion, the mixture is cooled, water is added, and the product is extracted with toluene. The organic layer is evaporated to yield the sulfide product.[13]
-
Step 2: Reduction of the Nitro Group: The (2-nitrophenyl)(phenyl)sulfane is added to an aqueous solution of iron powder (excess) and ammonium chloride. The mixture is refluxed at 85-95 °C for 3-4 hours.[13] The resulting amine, 2-(phenylthio)aniline, can be extracted and purified.
-
Step 3: Carbamate Formation: The 2-(phenylthio)aniline is treated with phenyl chloroformate to form the corresponding 2-(phenylthio)phenyl carbamate.[13]
-
Step 4: Cyclization with Polyphosphoric Acid (PPA): The carbamate intermediate is added slowly to polyphosphoric acid at 65 °C. The mixture is then heated to 100-105 °C for 6-8 hours.[13]
-
Step 5: Work-up: The hot reaction mixture is cooled to about 80 °C and then poured into ice-cold water. The precipitate is filtered, washed with acetone, and dried to give the final product.[13]
References
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. heteroletters.org [heteroletters.org]
- 9. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]
- 10. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 11. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. 2-(Phenylthio)benzoic Acid | Research Chemical Supplier [benchchem.com]
A Comparative Guide to Dibenzo[b,f]thiazepin-11(10H)-one as a Certified Reference Material for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the stringent regulatory landscape of pharmaceutical development and quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. Dibenzo[b,f]thiazepin-11(10H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Quetiapine, is also a known process-related impurity. As such, the availability of a high-quality, well-characterized reference material for this compound is crucial for accurate analytical method development, validation, and routine quality control.
This guide provides a comprehensive comparison of Dibenzo[b,f]thiazepin-11(10H)-one as a reference material against other relevant Quetiapine impurities, offering insights into their specifications, availability, and application in standardized analytical methods.
Comparison of Certified Reference Materials for Quetiapine Impurity Analysis
The selection of an appropriate reference material is a critical decision in analytical testing. While Dibenzo[b,f]thiazepin-11(10H)-one is widely available as a high-purity reference standard, its explicit designation as a "Certified Reference Material" (CRM) with a stated uncertainty is less common. However, it is recognized by major pharmacopoeias as a key impurity of Quetiapine. This section compares Dibenzo[b,f]thiazepin-11(10H)-one with other available Quetiapine-related compound CRMs and reference standards.
| Feature | Dibenzo[b,f]thiazepin-11(10H)-one | Quetiapine Related Compound B | Quetiapine Fumarate |
| Synonyms | Quetiapine Impurity G (EP), Quetiapine Related Compound G (USP), Quetiapine Lactam | 11-(Piperazin-1-yl)dibenzo[b,f][1][2]thiazepine dihydrochloride | 2-(2-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol hemifumarate |
| CAS Number | 3159-07-7[3] | 111974-74-4[2][4] | 111974-72-2 |
| Pharmacopoeial Status | European Pharmacopoeia (EP) Impurity G[5][6], United States Pharmacopeia (USP) Related Compound G[1][7] | European Pharmacopoeia (EP) Impurity B[8], United States Pharmacopeia (USP) Related Compound B[4] | European Pharmacopoeia (EP) Reference Standard, United States Pharmacopeia (USP) Reference Standard |
| Availability as CRM | Available as a high-purity reference standard from various suppliers. While not always explicitly labeled "CRM," pharmacopeial grades serve a similar purpose. | Available as a Pharmaceutical Secondary Standard; Certified Reference Material, traceable to USP.[2] | Available as a Pharmaceutical Secondary Standard; Certified Reference Material. |
| Typical Purity | >98% (HPLC)[9] | ≥98% (HPLC)[8] | Pharmacopeial grade |
| Key Application | Identification and quantification of Quetiapine Impurity G in drug substance and product. | Identification and quantification of Quetiapine Impurity B. | Assay of the active pharmaceutical ingredient, Quetiapine Fumarate. |
| Suppliers | LGC Standards, SynZeal, Pharmaffiliates, USP, EP | Sigma-Aldrich (as CRM), USP, EP, Pharmaffiliates | Sigma-Aldrich (as CRM), USP, EP |
The Role of Dibenzo[b,f]thiazepin-11(10H)-one in Quetiapine Synthesis and Impurity Profiling
Dibenzo[b,f]thiazepin-11(10H)-one is a pivotal precursor in the manufacturing of Quetiapine. Its conversion to the active drug substance typically involves a chlorination step followed by condensation with an appropriate piperazine derivative. Due to incomplete reaction or side reactions, traces of this intermediate can carry over into the final drug product, making it a critical process-related impurity that must be monitored.
Caption: Workflow of Quetiapine synthesis from Dibenzo[b,f]thiazepin-11(10H)-one.
Experimental Protocols for the Analysis of Quetiapine and its Impurities
The accurate quantification of Dibenzo[b,f]thiazepin-11(10H)-one and other impurities in Quetiapine is typically achieved using High-Performance Liquid Chromatography (HPLC). The following is a representative experimental protocol based on methods described in the United States Pharmacopeia (USP) and related publications.
Objective: To develop and validate a stability-indicating HPLC method for the determination of Quetiapine and its related substances, including Dibenzo[b,f]thiazepin-11(10H)-one (Impurity G).
Materials and Reagents:
-
Quetiapine Fumarate Reference Standard
-
Dibenzo[b,f]thiazepin-11(10H)-one (Quetiapine Related Compound G) Reference Standard
-
Other relevant Quetiapine impurity reference standards (e.g., Related Compound B)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions (based on USP method):
| Parameter | Condition |
| Column | C8, 4.6 mm x 250 mm, 5 µm packing |
| Mobile Phase | Gradient of Buffer and Acetonitrile |
| Buffer: 1.4 g/L of monobasic potassium phosphate in water | |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 282 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Quetiapine Fumarate RS and each impurity RS in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.
-
System Suitability Solution: A solution containing Quetiapine Fumarate and key impurities at specified concentrations to verify the performance of the chromatographic system.
-
Sample Solution: Accurately weigh and dissolve the Quetiapine drug substance or product in the diluent to a suitable concentration.
Caption: General experimental workflow for HPLC analysis of Quetiapine impurities.
Conclusion
Dibenzo[b,f]thiazepin-11(10H)-one, officially recognized as Quetiapine Related Compound G by major pharmacopoeias, is an indispensable reference material for the pharmaceutical industry. While not always marketed with the formal "CRM" designation, its availability as a pharmacopeial-grade standard ensures its high quality and suitability for its intended analytical purpose. For laboratories requiring a certified reference material with full traceability and uncertainty statements, alternatives such as Quetiapine Related Compound B CRM are available. The choice between these reference materials will depend on the specific regulatory requirements and the analytical goals of the laboratory. The use of these well-characterized reference materials in conjunction with validated analytical methods, such as the HPLC protocol outlined, is fundamental to ensuring the safety and efficacy of Quetiapine drug products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Quetiapine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. store.usp.org [store.usp.org]
- 5. Quetiapine EP Impurity G | 3159-07-7 | SynZeal [synzeal.com]
- 6. veeprho.com [veeprho.com]
- 7. Sigma Aldrich Fine Chemicals Biosciences Quetiapine Related Compound G | Fisher Scientific [fishersci.com]
- 8. allmpus.com [allmpus.com]
- 9. uspnf.com [uspnf.com]
Comparative Biological Activities of Dibenzo[b,f]thiazepin-11(10H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,f]thiazepin-11(10H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Notably, it is the foundational structure for the atypical antipsychotic drug Quetiapine.[1] This guide provides a comparative analysis of the biological activities of various derivatives of dibenzo[b,f]thiazepin-11(10H)-one, with a focus on their anticancer and antipsychotic properties. The information is supported by experimental data from peer-reviewed literature to aid in structure-activity relationship (SAR) studies and further drug development.
Anticancer Activity
Recent studies have explored the potential of dibenzo[b,f]thiazepin-11(10H)-one derivatives as potent anticancer agents. A notable series of compounds, N-(1-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives, has been synthesized and evaluated for in vitro cytotoxicity against various human cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against human colon carcinoma (HCT-116 and SW620) and hepatocellular carcinoma (Hun7) cell lines.
| Compound ID | Modifications | HCT-116 IC50 (µM) | Hun7 IC50 (µM) | SW620 IC50 (µM) |
| 16b | Phenyl group on the propanoyl moiety | Potent (20-40) | Potent (20-40) | Potent (20-40) |
| 16d | Substituted phenyl group | Potent (20-40) | Potent (20-40) | Potent (20-40) |
| 16i | Substituted phenyl group | Potent (20-40) | Potent (20-40) | Potent (20-40) |
| 16p | Substituted phenyl group | Potent (20-40) | Potent (20-40) | Potent (20-40) |
| 16q | Substituted phenyl group | Potent (20-40) | Potent (20-40) | Potent (20-40) |
Data extracted from the abstract of a study on novel N-(1-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives. The abstract indicates that these five compounds exhibited potent cytotoxic activities with IC50 values in the range of 20-40 μM.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Human cancer cell lines (HCT-116, Hun7, and SW620) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the dibenzo[b,f]thiazepin-11(10H)-one derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 2-4 hours, allowing the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Postulated Mechanism of Action
Further in vitro studies on these promising anticancer derivatives suggest that their mechanism of action may involve the inhibition of sirtuins.[1] Sirtuins are a class of proteins that play crucial roles in cellular processes, including cell cycle regulation and apoptosis. Inhibition of sirtuins can lead to cell cycle arrest and programmed cell death in cancer cells.
Caption: Workflow for in vitro anticancer screening of derivatives.
Antipsychotic Activity
The dibenzo[b,f]thiazepin-11(10H)-one core is central to the action of the atypical antipsychotic Quetiapine, which exhibits a complex pharmacology involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2] The development of new derivatives aims to improve efficacy and reduce side effects.
Preclinical Evaluation of Antipsychotic Potential
A study on newly synthesized dibenzothiazepines with a methylene bridge between the tricyclic nucleus and a substituent at the C-11 position investigated their antipsychotic activity in animal models.
| Compound ID | Test Model | Result | Comparison |
| SSP-9 | Haloperidol-induced catalepsy | Maximum catalepsy at 30 min | Demonstrates CNS activity |
| SSP-9 | Lithium-induced head twitches | Reduced head twitches to 14.8 ± 0.8602 | Significant activity, comparable to Clozapine (10 ± 0.7071) |
Data from a study evaluating the antipsychotic activity of novel dibenzothiazepine derivatives.[1]
Experimental Protocols
Haloperidol-Induced Catalepsy in Rodents
This is a widely used behavioral model to screen for potential antipsychotic drugs with dopamine D2 receptor blocking activity.
-
Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the testing environment.
-
Compound Administration: The test compound (e.g., SSP-9) or a vehicle control is administered to the animals.
-
Haloperidol Administration: After a specific time, haloperidol, a typical antipsychotic, is administered to induce catalepsy.
-
Catalepsy Assessment: At regular intervals, the degree of catalepsy is measured. This is often done by placing the animal's forepaws on a raised bar and measuring the time it remains in this unnatural posture.
-
Data Analysis: The cataleptic score or the duration of immobility is recorded and compared between the test and control groups.
Lithium-Induced Head Twitches in Rodents
This model is used to assess the potential of a compound to modulate serotonergic pathways, particularly the 5-HT2A receptor, which is a key target for atypical antipsychotics.
-
Animal Preparation: Rodents are administered with a lithium salt (e.g., lithium chloride) to induce head-twitch behavior.
-
Compound Administration: The test compound or a standard drug (e.g., Clozapine) is administered before or after the lithium challenge.
-
Behavioral Observation: The number of head twitches is counted for a defined period.
-
Data Analysis: The frequency of head twitches in the test group is compared to the control and standard drug groups to determine the compound's effect on this behavior.
Signaling Pathways in Antipsychotic Action
The therapeutic effects of atypical antipsychotics are believed to stem from their balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors in different brain regions. This dual action is thought to be responsible for the treatment of both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Caption: Dual D2/5-HT2A receptor antagonism by atypical antipsychotics.
Conclusion
Dibenzo[b,f]thiazepin-11(10H)-one derivatives continue to be a promising scaffold for the development of new therapeutic agents. The data presented here highlights their potential as both potent anticancer and novel antipsychotic drugs. The structure-activity relationships derived from these comparative studies are invaluable for guiding the design of future derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further research, including in vivo efficacy studies and detailed mechanism of action investigations, is warranted to fully elucidate the therapeutic potential of this versatile chemical class.
References
A Comparative Guide to the Impurity Profiling of Dibenzo[b,f]thiazepin-11(10H)-one in Quetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Dibenzo[b,f]thiazepin-11(10H)-one, a known impurity of the atypical antipsychotic drug Quetiapine Fumarate. The presence of impurities can impact the efficacy and safety of pharmaceutical products, making their accurate identification and quantification a critical aspect of drug development and quality control. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, supported by experimental data, to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to Dibenzo[b,f]thiazepin-11(10H)-one
Dibenzo[b,f]thiazepin-11(10H)-one, also known as Quetiapine EP Impurity G, is a process-related impurity and a potential degradant of Quetiapine Fumarate.[1][2] Its structure is closely related to the active pharmaceutical ingredient (API), necessitating robust analytical methods for its separation and quantification. Regulatory bodies require stringent control over impurity levels in pharmaceutical products, making the development of sensitive and accurate analytical methods paramount.
Experimental Workflow for Impurity Profiling
The general workflow for the impurity profiling of Dibenzo[b,f]thiazepin-11(10H)-one in Quetiapine Fumarate involves several key stages, from sample preparation to data analysis. A visual representation of this process is provided below.
Caption: A generalized workflow for the impurity profiling of Dibenzo[b,f]thiazepin-11(10H)-one.
Comparison of Analytical Methods: HPLC vs. UPLC
Both HPLC and UPLC are powerful chromatographic techniques for the separation and quantification of pharmaceutical impurities. The primary difference lies in the particle size of the stationary phase, with UPLC utilizing sub-2 µm particles, leading to higher efficiency, resolution, and speed compared to conventional HPLC with 3-5 µm particles.[3][4]
Data Presentation: Method Performance Comparison
The following tables summarize the performance characteristics of representative HPLC and UPLC methods for the analysis of Dibenzo[b,f]thiazepin-11(10H)-one in Quetiapine Fumarate, based on published validation data.
Table 1: HPLC Method Performance
| Parameter | Result | Reference |
| Linearity Range (µg/mL) | 0.05 - 3.29 | |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| LOD (µg/mL) | 0.017 - 0.027 | |
| LOQ (µg/mL) | 0.052 - 0.086 | |
| Precision (%RSD) | < 3.5 | |
| Accuracy (% Recovery) | 96.7 - 106.9 |
Table 2: UPLC Method Performance
| Parameter | Result | Reference |
| Linearity Range (µg/mL) | 0.015 - 74.67 | [6] |
| Correlation Coefficient (r²) | 0.9999 | [6] |
| LOD (µg/mL) | 0.0148 | [6] |
| LOQ (µg/mL) | 0.030 | [6] |
| Precision (%RSD) | < 0.70 | [6] |
| Accuracy (% Recovery) | 99.1 - 99.9 | [6] |
As the data indicates, UPLC methods generally offer lower limits of detection (LOD) and quantification (LOQ), as well as improved precision compared to HPLC methods. The wider linear range of the presented UPLC method also provides greater flexibility.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are provided below to allow for replication and adaptation.
HPLC Method Protocol
This protocol is a representative example for the determination of Dibenzo[b,f]thiazepin-11(10H)-one and other related substances in Quetiapine Fumarate.
-
Chromatographic System: A gradient high-performance liquid chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 30 mM Ammonium Acetate buffer.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient Program: A gradient elution program is typically employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.
-
Detection Wavelength: 251.8 nm.[5]
-
Injection Volume: 20 µL.[7]
-
Diluent: Acetonitrile and Methanol (70:30 v/v).[5]
UPLC Method Protocol
This protocol outlines a stability-indicating UPLC method for the determination of Quetiapine and its impurities.
-
Chromatographic System: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector.
-
Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[3]
-
Mobile Phase A: 0.1% aqueous triethylamine (pH 7.2).[4]
-
Mobile Phase B: Acetonitrile and Methanol (80:20 v/v).[4]
-
Gradient Program: A gradient program is utilized for the separation.[4]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 252 nm.[4]
-
Injection Volume: 1 µL.[3]
Forced Degradation Studies
Forced degradation studies are essential to understand the formation pathways of impurities and to develop stability-indicating analytical methods. Quetiapine Fumarate has been shown to degrade under various stress conditions, including acidic, basic, and oxidative environments.[1][8] Dibenzo[b,f]thiazepin-11(10H)-one can be formed as a degradation product under these conditions. The ability of an analytical method to separate the API peak from all potential degradation products is a key validation parameter. Both the HPLC and UPLC methods presented have been shown to be stability-indicating.[4][9]
Conclusion
The choice between HPLC and UPLC for the impurity profiling of Dibenzo[b,f]thiazepin-11(10H)-one in Quetiapine Fumarate depends on the specific requirements of the analysis.
-
HPLC methods are robust and widely available, providing reliable quantification for routine quality control.
-
UPLC methods offer significant advantages in terms of speed, sensitivity, and resolution, making them ideal for high-throughput screening, trace-level impurity detection, and complex separation challenges.
For research and development settings where a comprehensive understanding of the impurity profile is critical, the enhanced separation power of UPLC is highly beneficial. For routine quality control where validated methods and established instrumentation are in place, HPLC remains a viable and effective tool. The data and protocols presented in this guide provide a solid foundation for the selection and implementation of an appropriate analytical strategy for the impurity profiling of Dibenzo[b,f]thiazepin-11(10H)-one in Quetiapine Fumarate.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quetiapine EP Impurity G | 3159-07-7 | SynZeal [synzeal.com]
- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 6. bfopcu.eg.net [bfopcu.eg.net]
- 7. japsonline.com [japsonline.com]
- 8. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 9. akjournals.com [akjournals.com]
Dibenzo[b,f]azepine Derivatives as Potent Inhibitors of Topoisomerase II: A Comparative Analysis
For researchers, scientists, and drug development professionals, a new class of dibenzo[b,f]azepine derivatives has emerged as a promising avenue for anticancer therapeutics through the selective inhibition of topoisomerase II. A recent study highlights the design, synthesis, and evaluation of two novel series of these compounds, revealing significant anti-proliferative activity and a clear mechanism of action. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Quantitative Analysis of Inhibitory Activity
A series of novel dibenzo[b,f]azepine derivatives were synthesized and evaluated for their ability to inhibit topoisomerase II. The inhibitory activity is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The results for the most promising candidates from one of the synthesized series (5a-g) are summarized below, with the established anticancer agent doxorubicin included for comparison.
| Compound | Topoisomerase II Inhibition IC50 (µM)[1][2] | Cytotoxicity against Leukaemia SR cells IC50 (µM)[1][2] |
| 5a | >100 | - |
| 5b | 24.53 ± 1.28 | - |
| 5c | 15.14 ± 0.89 | - |
| 5d | 10.27 ± 0.54 | - |
| 5e | 6.36 ± 0.36 | 13.05 ± 0.62 |
| 5f | 8.19 ± 0.47 | - |
| 5g | 38.11 ± 2.11 | - |
| Doxorubicin | 1.25 (Reported) | - |
Among the tested compounds, 5e emerged as the most potent inhibitor of topoisomerase II, with an IC50 value of 6.36 ± 0.36 µM.[1][2] This compound also demonstrated significant cytotoxic effects against the leukaemia SR cell line.[1][2]
Mechanism of Action and Cellular Effects
The dibenzo[b,f]azepine derivatives are designed to act as topoisomerase II inhibitors and DNA intercalators, similar to the mechanism of doxorubicin.[1][3] Molecular docking studies and the observed structure-activity relationship suggest that these compounds bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks and ultimately leading to apoptosis.
The most active compound, 5e, was found to arrest the cell cycle at the G1 phase and induce apoptosis, with a 37.34% increase in the apoptotic ratio in treated cells.[1][4] Furthermore, in vivo studies with compound 5e demonstrated a significant inhibition of tumor proliferation by 62.7% and a decrease in tumor volume.[1][2]
Caption: Mechanism of action of dibenzo[b,f]azepine derivatives.
Experimental Protocols
The evaluation of the dibenzo[b,f]azepine derivatives involved several key experimental procedures to determine their anti-proliferative and topoisomerase II inhibitory activities.
Topoisomerase II Inhibitory Assay
The ability of the synthesized compounds to inhibit topoisomerase II was assessed using a DNA relaxation assay.[1]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (substrate), ATP, and a buffer solution.
-
Compound Incubation: The test compounds (dibenzo[b,f]azepine derivatives) at various concentrations are added to the reaction mixture.
-
Enzyme Addition: Human topoisomerase II enzyme is added to initiate the reaction. The mixture is incubated at 37°C.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase II is determined by the reduction in the amount of relaxed DNA compared to the control.
Caption: Experimental workflow for the topoisomerase II inhibition assay.
Anti-proliferative Activity Screening
The anti-proliferative effects of the dibenzo[b,f]azepine derivatives were initially screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI) following their standard protocol.[1] Promising candidates were further evaluated for their cytotoxic effects against specific cell lines, such as the leukaemia SR cell line, using standard cytotoxicity assays (e.g., MTT assay) to determine the IC50 values.
Cell Cycle and Apoptosis Analysis
The effect of the lead compound (5e) on the cell cycle and apoptosis was investigated using flow cytometry.[1] Cells were treated with the compound, stained with appropriate fluorescent dyes (e.g., propidium iodide for cell cycle analysis, Annexin V-FITC/PI for apoptosis), and analyzed to determine the cell cycle distribution and the percentage of apoptotic cells.
References
- 1. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel rigid dibenzo[ b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dibenzo[b,f]thiazepin-11(10H)-one
Essential Guide to the Safe Disposal of Dibenzo[b,f][1][2]thiazepin-11(10H)-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Dibenzo[b,f][1][2]thiazepin-11(10H)-one, a heterocyclic compound often utilized as a key intermediate in the synthesis of pharmaceuticals.
Hazard Classification and Safety Precautions
Regulatory information regarding the hazard classification of Dibenzo[b,f][1][2]thiazepin-11(10H)-one presents some inconsistencies. While some sources classify it as not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008[1][3], other suppliers identify it with GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Given this discrepancy, it is prudent to handle the compound as potentially hazardous.
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical safety goggles or a full-face shield, impervious gloves, and suitable protective clothing[1][4][5]. Work should be conducted in a well-ventilated area, preferably under a local exhaust ventilation system, to avoid dust formation and inhalation[1][3].
Spill Containment and Cleanup
In the event of a spill, the following steps should be taken:
-
Ventilate the Area: Ensure the spill area is well-ventilated[1].
-
Restrict Access: Prevent unprotected personnel from entering the area[1].
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to cover the spilled material[1].
-
Collect the Material: Carefully sweep or vacuum the contained material and place it into a designated and approved disposal container[1]. Avoid creating dust[1].
-
Decontaminate: Clean the spill area thoroughly.
Disposal Procedures
The primary method for the disposal of Dibenzo[b,f][1][2]thiazepin-11(10H)-one and its contaminated packaging is to entrust it to a licensed waste disposal company[3]. Always adhere to local, state, and federal regulations[6].
Step-by-Step Disposal Protocol:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3[6]. Consult with your institution's environmental health and safety (EHS) department for guidance on proper classification.
-
Packaging:
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat sources and direct sunlight[1].
-
Transportation and Disposal: Arrange for a licensed waste disposal contractor to collect and dispose of the chemical waste at an approved waste disposal plant[6].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Dibenzo[b,f][1][2]thiazepin-11(10H)-one.
References
- 1. Dibenzo[b,f] thiazepin-11(10H)-one or Manufacturers, with SDS [mubychem.com]
- 2. This compound | 3159-07-7 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
Personal protective equipment for handling Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Essential Safety and Handling Guide for Dibenzo[b,f][1][2]thiazepin-11(10H)-one
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Dibenzo[b,f][1][2]thiazepin-11(10H)-one, a key intermediate in the synthesis of pharmaceuticals such as quetiapine.[2][3] Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Dibenzo[b,f][1][2]thiazepin-11(10H)-one, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are required.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Handle in a well-ventilated place and avoid dust formation.[1][4] | Minimizes the risk of inhaling dust or vapors. |
Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for safe handling.
| Property | Value |
| Molecular Formula | C13H9NOS[2] |
| Molecular Weight | 227.28 g/mol [2] |
| Appearance | White to yellow crystalline powder[2][3] |
| Melting Point | 261.8-265°C[2][5] |
| Boiling Point | 309.2°C at 760 mmHg[5] |
| Solubility | Sparingly soluble in Chloroform, DMSO, and Methanol.[3] Low water solubility.[6] |
| Storage Temperature | 4°C[5] or in a cool, dry, and well-ventilated area.[2][6] |
Safe Handling and Disposal Workflow
The following diagram outlines the procedural steps for the safe handling of Dibenzo[b,f][1][2]thiazepin-11(10H)-one, from initial preparation to final disposal.
Operational Plan
1. Pre-Handling Preparations:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[6]
-
Ensure the work area, such as a chemical fume hood, is well-ventilated.[1][4]
-
Put on all required personal protective equipment as detailed in the PPE table.[1]
2. Handling Procedures:
-
Handle the compound in a designated area, away from ignition sources.[1]
-
Avoid the formation of dust and aerosols during weighing and transfer.[1][4]
-
Wash hands thoroughly after handling.[7]
3. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] This is crucial for maintaining its stability.[2][6]
4. Emergency and Spill Response:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Avoid creating dust.[3] Use spark-proof tools and explosion-proof equipment.[1]
-
Collect the spilled material using an inert absorbent and place it in a suitable, closed container for disposal.[1][7]
-
Prevent the chemical from entering drains or waterways.[1][7]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of responsibly to prevent environmental contamination.
-
Waste Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Always consult and comply with federal, state, and local regulations for hazardous waste disposal.[7]
-
Container Disposal: Ensure containers are completely empty before disposal.[4] Do not reuse empty containers.
-
Environmental Precautions: Do not allow the substance to be released into the environment.[1] Contamination of water, foodstuffs, feed, or seed by storage or disposal must be avoided.[1]
References
- 1. echemi.com [echemi.com]
- 2. shreeneels.net [shreeneels.net]
- 3. Dibenzo[b,f] thiazepin-11(10H)-one or Manufacturers, with SDS [mubychem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 [sigmaaldrich.com]
- 6. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
